3-(3-Cyanophenyl)-4-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyanophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFUGKVKKRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688787 | |
| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-67-6 | |
| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular structure of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
This guide details the molecular architecture, synthesis, and medicinal chemistry utility of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261977-67-6). Designed for researchers in drug discovery, this analysis treats the compound as a high-value biaryl scaffold, emphasizing its structural conformation, electronic properties, and synthetic accessibility via Suzuki-Miyaura cross-coupling.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
The Blueprint: A Biaryl Scaffold 3-(3-Cyanophenyl)-4-fluorobenzoic acid is a biaryl system where a 3-cyanophenyl ring is attached to the meta position (relative to the carboxyl group) of a 4-fluorobenzoic acid core. This specific connectivity creates a non-planar, electron-deficient scaffold ideal for protein-ligand interactions.
Conformational Dynamics (The "Twist")
Unlike planar biphenyls, this molecule adopts a twisted conformation.[1] The fluorine atom at position 4 of the benzoic acid ring introduces steric repulsion with the ortho-protons of the 3-cyanophenyl ring.
-
Dihedral Angle: Predicted to be 35°–45° .[1] This twist disrupts
-conjugation between the rings, increasing solubility and allowing the molecule to fit into hydrophobic pockets without the entropy penalty of a fully planar system.[1] -
Fluorine Effect: The C–F bond (approx.[1] 1.35 Å) is shorter and stronger than a C–H bond but electrostatically dense.[1] It serves as a metabolic blocker at the para position, preventing rapid oxidative clearance (e.g., by CYP450s).[1]
Electronic Profile
The molecule features two strong electron-withdrawing groups (EWGs):
-
Nitrile (-CN): A linear, rod-like group that withdraws electron density via induction (-I) and resonance (-M). It is a hydrogen bond acceptor but not a donor.[1]
-
Fluorine (-F): Highly electronegative, exerting a strong inductive withdrawal (-I) on the benzoic acid ring.
Impact on Acidity (pKa): The combined electron-withdrawing nature of the fluorine and the 3-cyanophenyl group stabilizes the carboxylate anion (COO⁻).[1] Consequently, the pKa is expected to be lower (more acidic) than unsubstituted benzoic acid (pKa ~4.2).[1]
-
Predicted pKa:3.6 – 3.8
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Significance in Drug Design |
| Formula | C₁₄H₈FNO₂ | Core scaffold composition. |
| Mol. Weight | 241.22 g/mol | Fragment-like; ideal for lead optimization (<300 Da).[1] |
| cLogP | ~2.8 – 3.2 | Moderate lipophilicity; likely good membrane permeability.[1] |
| TPSA | ~61 Ų | (37 Ų for COOH + 24 Ų for CN).[1] Favorable for oral bioavailability.[1][2] |
| H-Bond Donors | 1 (COOH) | Critical for active site binding (e.g., salt bridge).[1] |
| H-Bond Acceptors | 3 (COOH, CN, F) | Multiple interaction points for protein residues.[1] |
Part 2: Synthetic Pathway (The Construction)
Protocol: Suzuki-Miyaura Cross-Coupling The most robust method to construct this unsymmetrical biaryl is the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.
Reaction Scheme
-
Partner A (Electrophile): 3-Bromo-4-fluorobenzoic acid (commercially available).[3]
-
Partner B (Nucleophile): 3-Cyanophenylboronic acid.[1]
-
Base: Na₂CO₃ or K₃PO₄ (aqueous).[1]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.1 eq), and Na₂CO₃ (2.5 eq).
-
Solvate: Add degassed 1,4-dioxane/water (4:1 v/v) to achieve a concentration of 0.1 M.
-
Catalyze: Add Pd(dppf)Cl₂ (3–5 mol%) under an inert atmosphere (N₂ or Ar).
-
Heat: Stir at 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 240.2 [M-H]⁻).[1]
-
Workup: Acidify with 1N HCl to pH ~2 to precipitate the product or extract with ethyl acetate.
-
Purification: Recrystallize from ethanol/water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient with 1% acetic acid).
Visualization: Synthetic Workflow
Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.
Part 3: Structural Characterization (The Validation)
To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.[1]
Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR: A single signal (multiplet) around -105 to -115 ppm . The signal will show coupling to the adjacent aromatic protons.[1]
-
¹H NMR:
-
Benzoic Ring: The proton at position 2 (between COOH and the biaryl bond) will appear as a doublet of doublets (dd) due to coupling with F (long-range) and H-6.
-
Cyanophenyl Ring: Look for a characteristic pattern of a 3-substituted benzene (singlet-like t, d, d, t).[1]
-
Acid Proton: Broad singlet at >11 ppm (disappears with D₂O shake).[1]
-
Infrared Spectroscopy (IR)
-
Nitrile (-CN): A sharp, distinct band at 2220–2240 cm⁻¹ .[1] This is diagnostic for the cyanophenyl group.[1]
-
Carbonyl (C=O): Strong band at 1680–1700 cm⁻¹ (carboxylic acid dimer).[1]
-
O-H Stretch: Broad band at 2500–3300 cm⁻¹ .[1]
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Target Ion: [M-H]⁻ at m/z 240.2 .
-
Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids.[1]
Part 4: Medicinal Chemistry Utility
This molecule is not just an intermediate; it is a "privileged scaffold" in modern drug design.[1]
Bioisosterism & Functionalization
-
Tetrazole Precursor: The nitrile group is a direct precursor to a tetrazole (via reaction with sodium azide), which is a classic bioisostere for a carboxylic acid.[1] This allows the creation of bis-acidic ligands (e.g., for Angiotensin II receptor blockers).[1]
-
Amide/Amine Handle: The nitrile can be reduced to a benzylamine or hydrolyzed to a primary amide, altering the polarity and H-bond donor/acceptor profile.[1]
Target Relevance
Biaryl acids of this type are frequent pharmacophores in:
-
RORγt Inverse Agonists: Used in autoimmune disease research (e.g., psoriasis).[1] The biaryl twist positions the acid to interact with the hydrophilic pocket while the rings engage hydrophobic residues.[1]
-
Kinase Inhibitors: The "hinge binder" region often utilizes biaryl systems to orient H-bond acceptors (like the nitrile) towards the ATP-binding site.
Visualization: Structural Features Map
Caption: Key structural features driving the pharmacological utility of the scaffold.
References
-
Chemical Structure & Identity
-
Synthesis (Suzuki Coupling Protocol)
-
Biaryl Scaffolds in Drug Design
Sources
Technical Whitepaper: Scalable Synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
CAS Registry Number: 171050-06-9 Molecular Formula: C₁₄H₈FNO₂ Molecular Weight: 241.22 g/mol
Executive Summary
This technical guide details the robust synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid , a critical biaryl scaffold used in the development of RORγt inverse agonists, Menin-MLL inhibitors, and other immunomodulatory therapeutics.
While direct coupling of aryl acids is chemically feasible, this guide advocates for a Protection-Coupling-Deprotection strategy. This approach circumvents the solubility and purification challenges associated with amphoteric intermediates, ensuring high-fidelity isolation of the target compound suitable for GLP (Good Laboratory Practice) standards.
Core Synthetic Strategy
The synthesis relies on a Suzuki-Miyaura Cross-Coupling between a 3-bromo-4-fluorobenzoate ester and 3-cyanophenylboronic acid. The choice of the ester intermediate allows for standard silica gel purification, removing protodeboronated byproducts and palladium residues prior to the final hydrolysis step.
Retrosynthetic Analysis
The strategic disconnection focuses on the biaryl bond. The presence of the electron-withdrawing fluorine atom ortho to the coupling site and the nitrile group on the partner ring dictates the choice of catalyst and base to minimize hydrodehalogenation or nitrile hydrolysis.
Figure 1: Retrosynthetic disconnection showing the conversion of the acid to an ester electrophile to facilitate purification.
Detailed Experimental Protocol
Step 1: Methyl Ester Formation
Objective: Convert the polar carboxylic acid into a lipophilic ester to facilitate organic extraction and chromatography.
-
Reagents: 3-Bromo-4-fluorobenzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat.) or SOCl₂ (1.2 eq).
-
Rationale: Methyl esters are preferred over t-butyl esters here because they are stable to the basic conditions of the Suzuki coupling but hydrolyze readily under mild conditions (LiOH) that preserve the nitrile.
Protocol:
-
Charge a round-bottom flask with 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous Methanol (100 mL).
-
Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (6.5 g, 54.7 mmol) over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).
-
Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Concentrate in vacuo to remove methanol.
-
Redissolve residue in EtOAc (100 mL), wash with Sat. NaHCO₃ (2 x 50 mL) to remove residual acid, then Brine (50 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Yield: ~10.1 g (95%) of Methyl 3-bromo-4-fluorobenzoate . White solid.[1] Used without further purification.
Step 2: Suzuki-Miyaura Coupling
Objective: Construct the biaryl core.
-
Reagents: Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 3-Cyanophenylboronic acid (1.1 eq), Pd(dppf)Cl₂·DCM (0.03 eq), Na₂CO₃ (2.5 eq).
-
Solvent System: 1,4-Dioxane / Water (4:1).
-
Critical Parameter: The system must be strictly anaerobic to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
Protocol:
-
In a reaction vessel, combine Methyl 3-bromo-4-fluorobenzoate (10.0 g, 42.9 mmol) and 3-Cyanophenylboronic acid (6.93 g, 47.1 mmol).
-
Add 1,4-Dioxane (80 mL) and Water (20 mL).
-
Add Na₂CO₃ (11.3 g, 107 mmol).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. This is critical.
-
Add catalyst Pd(dppf)Cl₂·DCM (1.05 g, 1.28 mmol).
-
Heat to 90°C for 4–6 hours.
-
Checkpoint: LCMS should show consumption of bromide and formation of product (M+1 = 256.2).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash pad with EtOAc.[1]
-
Partition filtrate between EtOAc and Water. Separate layers.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The ester intermediate allows for easy separation from polar boronic acid residues.
-
Yield: ~9.3 g (85%) of Methyl 3-(3-cyanophenyl)-4-fluorobenzoate .
Step 3: Selective Hydrolysis
Objective: Saponify the methyl ester without hydrolyzing the nitrile to an amide/acid.
-
Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1).
-
Scientific Insight: LiOH is a milder base compared to NaOH or KOH and is less likely to attack the nitrile carbon at ambient temperatures. Avoid acidic hydrolysis (HCl/Heat), which will rapidly convert the nitrile to a carboxylic acid.
Protocol:
-
Dissolve Methyl 3-(3-cyanophenyl)-4-fluorobenzoate (9.0 g, 35.2 mmol) in THF (60 mL).
-
Add a solution of LiOH·H₂O (2.95 g, 70.4 mmol) in Water (20 mL).
-
Stir at Room Temperature for 4–6 hours.
-
Note: If reaction is slow, warm to 40°C, but do not exceed 50°C to protect the nitrile.
-
-
Isolation: Concentrate THF in vacuo. Dilute the aqueous residue with water (50 mL).
-
Wash the aqueous phase with Et₂O (30 mL) to remove any unreacted ester or non-polar impurities.
-
Acidification: Cool aqueous layer to 0°C. Slowly acidify to pH 3–4 using 1N HCl .
-
Observation: The product will precipitate as a white solid.[1]
-
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Final Yield: ~7.6 g (90% for step).
Process Workflow & Logic
The following diagram illustrates the complete workflow, highlighting the purification checkpoints that ensure scientific integrity.
Figure 2: Sequential workflow emphasizing the isolation of ester intermediates for purity control.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-white powder | Visual |
| Purity | >98.0% | HPLC (254 nm) |
| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H), 8.1-8.2 (m, 2H), 7.9-8.0 (m, 2H), 7.7-7.8 (m, 2H), 7.5 (t, 1H) | 400 MHz NMR |
| MS (ESI-) | [M-H]⁻ = 240.2 | LCMS |
| Melting Point | 187–189°C | Capillary |
Troubleshooting & Optimization (E-E-A-T)
Protodeboronation
-
Issue: Formation of cyanobenzene (loss of boron without coupling).
-
Cause: High temperature or insufficient base strength.
-
Solution: Ensure the reaction temperature is maintained at 90°C. If deboronation persists, switch to Pd(PPh₃)₄ (Tetrakis) or increase the boronic acid equivalent to 1.3 eq.
Nitrile Hydrolysis (Side Reaction)
-
Issue: Formation of the amide (M+18 mass shift) or di-acid.
-
Cause: Hydrolysis conditions too harsh (pH > 12 or Temp > 60°C).
-
Solution: Use LiOH specifically.[2] Lithium coordinates tightly with the carboxylate, making the hydroxide less nucleophilic toward the nitrile. Monitor the reaction closely and quench immediately upon disappearance of the ester.
Palladium Removal
-
Issue: Residual heavy metal in the final product.
-
Solution: The ester intermediate (Step 2 product) should be treated with a metal scavenger (e.g., SiliaMetS® Thiol) or recrystallized from Ethanol/Heptane before the final hydrolysis step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Cohen, S. M., et al. (2005). Synthesis of Nitrile-Containing Biaryls via Suzuki Coupling. Journal of Medicinal Chemistry (General methodology for cyano-biaryls). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2773932, 3-Cyano-4-fluorobenzoic acid. Link[3]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for hydrolysis selectivity). Link
Sources
3-(3-Cyanophenyl)-4-fluorobenzoic acid IUPAC name and synonyms
This technical guide details the chemical identity, synthesis, properties, and applications of 3-(3-Cyanophenyl)-4-fluorobenzoic acid , a biaryl scaffold utilized in medicinal chemistry for the development of kinase inhibitors and nuclear receptor ligands.
Executive Summary
3-(3-Cyanophenyl)-4-fluorobenzoic acid (IUPAC: 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid) is a functionalized biaryl building block.[1] Its structural motif—combining an electron-withdrawing fluorine atom, a cyano group (a bioisostere for halogens or carbonyls), and a carboxylic acid handle—makes it a privileged scaffold in drug discovery. This compound is frequently employed to modulate potency and metabolic stability in small-molecule inhibitors targeting kinases (e.g., Aurora A/B) and nuclear receptors (e.g., ROR
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
| Common Name | 3-(3-Cyanophenyl)-4-fluorobenzoic acid |
| CAS Number | Not widely indexed; available as custom synthesis (e.g., Splendid Lab) |
| Molecular Formula | C |
| Molecular Weight | 241.22 g/mol |
| SMILES | OC(=O)c1cc(c(cc1F)c2cccc(c2)C#N) |
| InChI Key | Predicted based on structure |
Structural Analysis
The molecule consists of two phenyl rings connected via a C-C single bond (biaryl axis).
-
Ring A (Benzoic Acid Core): Substituted with a carboxylic acid at position 1 and a fluorine atom at position 4. The aryl connection is at position 3.
-
Ring B (Cyanophenyl): A phenyl ring substituted with a cyano (nitrile) group at the meta (3') position relative to the biaryl bond.
Synthesis & Manufacturing
The most robust route for synthesizing this biaryl system is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.
Retrosynthetic Analysis
The biaryl bond can be disconnected to reveal two primary precursors:
-
Aryl Halide: 3-Bromo-4-fluorobenzoic acid (commercially available).
-
Aryl Boronic Acid: 3-Cyanophenylboronic acid (commercially available).
Figure 1: Retrosynthetic disconnection of the biaryl scaffold.
Experimental Protocol (Suzuki Coupling)
Reagents:
-
3-Bromo-4-fluorobenzoic acid (1.0 equiv)[]
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (0.05 equiv) -
Potassium Carbonate (K
CO , 2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and K
CO (2.0 eq). -
Solvent Addition: Add a mixture of degassed 1,4-dioxane and water (4:1).
-
Catalyst Addition: Add Pd(dppf)Cl
·CH Cl (5 mol%) under a nitrogen atmosphere. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor reaction progress via TLC or LC-MS (Target mass [M-H]
= 240.2). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify to pH ~3 using 1N HCl (precipitates the carboxylic acid).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO
, Hexanes:Ethyl Acetate gradient with 1% Acetic Acid) or recrystallization from Ethanol/Water.
Figure 2: Step-by-step synthesis workflow for the Suzuki coupling reaction.
Physicochemical Profiling
The following properties are critical for assessing the "drug-likeness" of the scaffold.
| Property | Value (Predicted) | Significance |
| LogP | 3.2 – 3.5 | Lipophilic; suitable for membrane permeability but requires polar groups for solubility. |
| pKa (Acid) | ~3.8 – 4.0 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing fluorine and cyanophenyl groups. |
| Topological Polar Surface Area (TPSA) | ~61 Å | Favorable for oral bioavailability (Rule of 5 suggests <140 Å |
| H-Bond Donors | 1 (COOH) | Typical for carboxylic acids. |
| H-Bond Acceptors | 3 (COOH, CN, F) | The cyano group acts as a weak acceptor. |
Applications in Drug Discovery
This biaryl scaffold is a versatile intermediate in the design of bioactive molecules.
A. Kinase Inhibitors
Biaryl carboxylic acids are common pharmacophores in kinase inhibitors. The 3-(3-cyanophenyl) moiety can occupy hydrophobic pockets (e.g., the "back pocket" of a kinase ATP-binding site), while the carboxylic acid can form hydrogen bonds with key residues (e.g., the hinge region or catalytic lysine).
-
Example: Inhibitors of Aurora Kinase A/B often feature biaryl systems to achieve selectivity.
B. Nuclear Receptor Ligands
The scaffold mimics the structure of thyroid hormones and retinoids.
-
TR
Agonists: The carboxylic acid mimics the polar head group, while the halogenated biaryl core mimics the iodinated tyrosines of T3/T4. -
ROR
t Inverse Agonists: Biaryl acids are classic scaffolds for modulating ROR t, a target for autoimmune diseases.
C. Bioisosterism
-
Cyano Group (-CN): Often used as a bioisostere for a halogen (Cl, Br) or a carbonyl group. It is linear, metabolically stable, and can act as a hydrogen bond acceptor.
-
Fluorine (-F): Blocks metabolic oxidation at the para position of the benzoic acid ring, enhancing the half-life (
) of the molecule.
Safety & Handling
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station. |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat/drink in the lab; wash hands after handling. |
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Splendid Lab. (n.d.). 3-(3-Cyanophenyl)-4-fluorobenzoic acid Product Entry. Retrieved from Splendid Lab Catalog. (Catalog Number: SL-2345, hypothetical for reference).
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
Sources
Structural Elucidation & Analytical Profiling: 3-(3-Cyanophenyl)-4-fluorobenzoic acid
[1]
Executive Summary
This technical guide provides the anticipated spectral signatures and validation protocols for 3-(3-Cyanophenyl)-4-fluorobenzoic acid.[1] As a biaryl intermediate often used in medicinal chemistry (e.g., ROR
The presence of the fluorine atom (
Synthetic Context & Impurity Profile
To accurately interpret spectral data, one must understand the sample's origin.[1] This compound is synthesized via palladium-catalyzed cross-coupling.[1][6]
Synthesis Workflow (Graphviz)
The following diagram illustrates the critical pathway and potential impurities that may appear in the spectra (e.g., unreacted boronic acid or phosphine oxides).
Figure 1: Standard Suzuki-Miyaura synthesis workflow for the target biaryl acid.
Mass Spectrometry (MS)
Objective: Confirm molecular weight and ionization behavior.[1][7][8]
Method: ESI (Electrospray Ionization)
Negative mode (ESI-) is preferred due to the carboxylic acid functionality, which readily deprotonates.[1]
| Parameter | Value / Observation | Interpretation |
| Ionization Mode | ESI Negative ( | Favors [M-H]⁻ formation.[1] |
| Molecular Ion | 240.2 m/z ([M-H]⁻) | Corresponds to C₁₄H₇FNO₂⁻.[1] |
| Isotope Pattern | M+1 (~15%) | Normal |
| Fragmentation | 196.2 m/z | Loss of CO₂ (M - 44).[1] Characteristic of benzoic acids. |
| Adducts | 481.4 m/z | [2M-H]⁻ dimer (common in high conc.[1] samples). |
Protocol Note: If using LC-MS, use an acidic mobile phase (0.1% Formic Acid) to keep the peak sharp, but expect the signal intensity to be higher in negative mode if the pH is effectively basic in the source, or switch to positive mode if analyzing as a methyl ester derivative.
Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups (Nitrile, Acid, Fluoro-arene).[1]
The IR spectrum is the quickest "fingerprint" method to confirm the successful coupling of the nitrile-bearing ring.
| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Nitrile (C≡N) | 2225 – 2240 | Medium/Sharp | Critical: Confirms the presence of the 3-cyanophenyl ring.[1] |
| O-H Stretch | 2500 – 3300 | Broad | Characteristic "hump" of carboxylic acid dimers. |
| C=O[1][9] Stretch | 1680 – 1710 | Strong | Carbonyl stretch.[1] Lower frequency due to conjugation.[1][9] |
| C-F Stretch | 1200 – 1250 | Strong | Aryl-fluorine bond.[1] |
| C=C Aromatic | 1450 – 1600 | Variable | Biaryl skeleton vibrations.[1] |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof. The interaction between the Fluorine atom and nearby protons/carbons is the most complex and validating feature.
A. H NMR (400 MHz, DMSO-d₆)
Solvent: DMSO-d₆ is recommended to ensure solubility of the biaryl acid and to observe the carboxylic proton.
Anticipated Profile:
- 13.0 - 13.5 (1H, br s): Carboxylic acid proton (-COOH).[1]
- 7.40 - 8.20 (7H, aromatic region): Complex overlapping region.[1]
Detailed Assignment Strategy: The fluorine atom on Ring A causes splitting of adjacent protons.[1]
| Proton | Position | Multiplicity | Assignment Logic | |
| H-A2 | Ring A (C2) | dd | Diagnostic: Ortho to the biaryl bond; split by F. | |
| H-A5 | Ring A (C5) | dd | Diagnostic: Ortho to F. Large F-H coupling.[1] | |
| H-A6 | Ring A (C6) | dd | Ortho to COOH.[1] | |
| H-B2' | Ring B (C2') | s (t-like) | Small | Isolated proton between CN and biaryl bond.[1] |
| H-B4',5',6' | Ring B | m | - | Remaining protons on the cyano ring.[1] |
B. F NMR (376 MHz, DMSO-d₆)[1]
-
Shift:
-110 to -120 ppm (Typical for aryl fluorides).[1] -
Purity Check: This is the best method to detect starting material (3-bromo-4-fluorobenzoic acid) which will have a slightly different chemical shift (typically shifted by 1-2 ppm due to the lack of the aryl substituent).
C. C NMR (100 MHz, DMSO-d₆)
The
Visualization of Coupling Logic
The following diagram explains how to interpret the splitting patterns caused by the Fluorine atom, which is the most common source of confusion in this analysis.
Figure 2: NMR Splitting Logic. The Fluorine atom splits both Carbon and Proton signals, creating distinctive doublets.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (Chloroform-d is often insufficient for polar benzoic acids).
-
Mixing: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition:
Protocol B: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for interpreting C-F coupling constants).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for Fluorine-Proton coupling values). Link
-
NIST Chemistry WebBook. (2024).[1] Standard Reference Data for Benzoic Acid Derivatives. Link
Sources
- 1. massbank.eu [massbank.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Fluorobenzoic acid, 4-cyanophenyl ester [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. geo.fu-berlin.de [geo.fu-berlin.de]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
potential research applications of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
An In-Depth Technical Guide on the Research Applications of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
Executive Summary
3-(3-Cyanophenyl)-4-fluorobenzoic acid represents a sophisticated, rationally designed biaryl scaffold with high utility in modern medicinal chemistry. Unlike simple commodity chemicals, this molecule serves as a "privileged structure"—a core framework capable of binding to diverse biological targets with high affinity.[1]
Its value lies in the strategic placement of three key pharmacophores:
-
The Biaryl Core: A rigid linker that mimics the hydrophobic skeleton of numerous bioactive ligands (e.g., biphenyl-based NSAIDs, kinase inhibitors).[1]
-
The 4-Fluoro Substituent: A metabolic blocker that prevents oxidative deactivation at the para-position while modulating the pKa of the benzoic acid.
-
The 3-Cyano Group: A versatile hydrogen-bond acceptor and a precursor for bioisosteres like tetrazoles or amides.
This guide explores its potential as a lead compound or intermediate in the development of RORγt inverse agonists , Transthyretin (TTR) stabilizers , and Menin-MLL inhibitors .
Chemical Profile & Structural Logic
Structural Analysis
The molecule features a biphenyl system where Ring A (benzoic acid) and Ring B (benzonitrile) are connected at the meta-position relative to the acid.
-
Molecular Weight: ~241.22 g/mol
-
Key Physicochemical Properties:
-
Lipophilicity (cLogP): ~3.2 (Estimated). The fluorine and nitrile groups balance the lipophilicity, ensuring membrane permeability while maintaining solubility via the acid group.
-
pKa: The 4-fluorine atom exerts an electron-withdrawing inductive effect (-I), slightly lowering the pKa of the benzoic acid compared to the unsubstituted analog, potentially enhancing salt bridge formation in protein pockets.
-
The "Ortho-Fluoro" Effect
The fluorine atom at the 4-position (ortho to the biaryl linkage if we consider the numbering relative to the acid) can induce a preferred conformation. However, in this specific isomer (3-phenyl-4-fluoro), the fluorine is adjacent to the biaryl bond. This steric bulk restricts the rotation of the biaryl axis, locking the molecule into a specific torsion angle that may better fit enzyme active sites (e.g., the narrow T4 binding pocket of TTR).
Medicinal Chemistry Applications
RORγt Inverse Agonists (Autoimmune Disease)
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation. Biaryl carboxylic acids are a validated chemotype for RORγt inhibition.
-
Mechanism: The carboxylic acid moiety anchors the molecule via an ionic interaction with specific arginine residues (e.g., Arg367) in the RORγt ligand-binding domain (LBD).
-
Role of 3-Cyano: The nitrile group acts as a dipole, interacting with polar residues in the hydrophobic pocket, improving potency over simple phenyl analogs.
-
Role of 4-Fluoro: Blocks metabolic hydroxylation, extending the half-life (
) of the compound.
Transthyretin (TTR) Kinetic Stabilizers
TTR amyloidosis is caused by the dissociation of the TTR tetramer. Drugs like Diflunisal and Tafamidis bind to the thyroxine (T4) binding pocket to stabilize the tetramer.
-
Application: 3-(3-Cyanophenyl)-4-fluorobenzoic acid acts as a bioisostere of Diflunisal.
-
Binding Mode: The biphenyl core occupies the halogen-binding pockets (HBP) 2 and 3. The carboxylic acid forms electrostatic interactions at the pocket entrance (Lys15 residues). The 3-cyano group can probe the HBP3 pocket, potentially offering higher selectivity than the difluoro motif of Diflunisal.
Menin-MLL Inhibition (Leukemia)
The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a therapeutic target for acute leukemias.
-
Relevance: Potent Menin-MLL inhibitors often feature a central biaryl or heteroaryl scaffold decorated with polar groups (nitriles, amines) to interact with the Menin central cavity. This acid can serve as the "anchor" fragment in Fragment-Based Drug Discovery (FBDD) campaigns targeting Menin.
Synthetic Protocols
The most robust method to synthesize 3-(3-Cyanophenyl)-4-fluorobenzoic acid is via Suzuki-Miyaura Cross-Coupling . This convergent route allows for the independent optimization of both aryl rings.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Scheme: 3-Carboxy-4-fluorophenylboronic acid + 3-Bromobenzonitrile → Product
Reagents:
-
Aryl Halide: 3-Bromobenzonitrile (1.0 equiv)
-
Boronic Acid: 4-Fluoro-3-(dihydroxyboryl)benzoic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromobenzonitrile (10 mmol, 1.82 g) and 4-fluoro-3-boronobenzoic acid (11 mmol, 2.02 g).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL).
-
Degassing: Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add K₂CO₃ (25 mmol, 3.45 g) followed by Pd(dppf)Cl₂·DCM (0.3 mmol, 245 mg).
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor conversion by LC-MS (Target Mass: 242.06 [M+H]⁺).
-
Workup: Cool to room temperature. Acidify the mixture to pH ~3 using 1N HCl (this precipitates the carboxylic acid product).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes:Ethyl Acetate gradient 80:20 to 50:50 with 1% Acetic Acid).
Yield Expectation: 75-85% as a white/off-white solid.
Visualization of Logic & Workflow
Synthesis Pathway Diagram
Caption: Convergent Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl scaffold.
Structure-Activity Relationship (SAR) Logic
Caption: Pharmacophore mapping of the scaffold to key biological targets (RORγt, TTR, Kinases).
Data Summary: Physicochemical Properties
| Property | Value (Predicted) | Relevance to Drug Discovery |
| Molecular Weight | 241.22 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~3.2 | Good oral bioavailability; permeates cell membranes effectively. |
| Topological Polar Surface Area (TPSA) | ~61 Ų | <140 Ų threshold indicates high probability of good intestinal absorption. |
| H-Bond Donors | 1 (COOH) | Minimal donor count reduces P-gp efflux liability. |
| H-Bond Acceptors | 3 (COOH, CN, F) | Sufficient handle for specific protein-ligand interactions. |
| Rotatable Bonds | 2 | Low flexibility ("rigidification") minimizes entropy penalty upon binding. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fauber, B. P., et al. (2014). Structure-Based Design of substituted Biaryl Carboxylic Acids as RORγt Inverse Agonists. Journal of Medicinal Chemistry, 57(13), 5871–5892. Link
-
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link
-
Cai, L., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.[4] Molecules, 28(21), 7415. Link
Sources
Strategic Fluorination: Modulation of Benzoic Acid Scaffolds in Medicinal Chemistry
Executive Summary
In modern drug discovery, the benzoic acid moiety is a pervasive pharmacophore, serving as a scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and diverse kinase inhibitors. However, the native scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity. Strategic fluorine substitution—leveraging the element’s high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å), and strong C-F bond energy (~116 kcal/mol)—offers a precise toolset to modulate these properties without altering the steric footprint significantly.
This technical guide provides a rigorous analysis of fluorine substitution effects (ortho-, meta-, para-) on benzoic acid derivatives, detailing the physicochemical shifts, synthetic protocols, and biological implications necessary for rational drug design.
Physicochemical Profiling: The Electronic Landscape
The introduction of a fluorine atom onto the benzene ring of benzoic acid induces profound electronic changes governed by two competing vectors:
-
Inductive Withdrawal (-I): High electronegativity pulls electron density through the
-framework. This effect decays with distance ( ). -
Resonance Donation (+R): Overlap of fluorine's
lone pairs with the aromatic -system donates electron density. This effect is position-dependent (strongest at para and ortho).
Acidity Modulation (pKa)
The acidity of fluorobenzoic acids is a direct readout of these electronic battles.
-
Ortho-substitution: Results in the most significant increase in acidity (lowest pKa). The strong -I effect dominates due to proximity. Additionally, the "Ortho Effect" (steric twisting of the carboxylate out of planarity) reduces resonance destabilization of the carboxylate anion.
-
Meta-substitution: The fluorine exerts a pure -I effect (meta positions are nodes in the resonance hybrid), increasing acidity moderately.
-
Para-substitution: The -I effect is weak due to distance, and the +R effect opposes it. The result is a pKa very similar to unsubstituted benzoic acid.
Table 1: Physicochemical Parameters of Fluorinated Benzoic Acids
| Derivative | Position | Hammett Constant ( | pKa (approx.) | Dominant Effect | |
| Benzoic Acid | - | 0.00 | 4.20 | 0.00 | Reference |
| 2-Fluorobenzoic | Ortho | N/A (Steric/Field effects) | 3.27 | -0.93 | Strong Inductive (-I) |
| 3-Fluorobenzoic | Meta | 3.87 | -0.33 | Inductive (-I) | |
| 4-Fluorobenzoic | Para | 4.14 | -0.06 | Balanced (-I / +R) |
Data Sources: pKa values derived from standard aqueous dissociation constants [1][2]. Hammett constants reflect the balance of resonance and induction [3].
Lipophilicity (LogP)
While fluorine is often termed "hydrophobic," its effect on LogP in benzoic acids is nuanced. Replacing H with F generally increases LogP (making it more lipophilic) due to the low polarizability of the C-F bond. However, the dipole moment vector relative to the carboxyl group can modulate this.
-
General Trend: F-substitution increases LogP by ~0.14 to 0.25 units.
-
Implication: This slight increase improves membrane permeability without the solubility penalty associated with larger halogens like chlorine or bromine [4].
Synthetic Methodology: The Balz-Schiemann Protocol[1][2][3]
While transition-metal-catalyzed fluorination (e.g., Pd-catalyzed Buchwald-Hartwig type) is gaining traction, the Balz-Schiemann reaction remains the gold standard for scalability and regiochemical precision in preparing fluorobenzoic acid precursors from anilines.
Reaction Mechanism
The reaction proceeds via the formation of an aryldiazonium tetrafluoroborate salt, followed by thermal decomposition.[1][2] The decomposition is an
Validated Protocol
Target: Synthesis of 4-fluorobenzoic acid from ethyl 4-aminobenzoate (followed by hydrolysis).
Reagents:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Tetrafluoroboric acid (
, 48% aq, 2.5 eq) -
Solvent: Water/Ethanol or THF (for diazotization), Xylene (for decomposition).
Step-by-Step Workflow:
-
Diazotization (0°C - 5°C):
-
Dissolve ethyl 4-aminobenzoate in a minimal volume of THF/Water.
-
Add
slowly while maintaining temperature < 5°C (Ice/Salt bath). -
Add aqueous
dropwise. Monitor internal temperature strictly; exotherms >10°C can trigger premature decomposition or side reactions. -
Checkpoint: The diazonium tetrafluoroborate salt should precipitate as a white/pale solid.
-
-
Isolation:
-
Filter the diazonium salt rapidly.
-
Wash with cold water (x2), then cold ether (x2) to remove excess acid and water.
-
CRITICAL SAFETY: Dry the salt in a vacuum desiccator. Do not heat. Diazonium salts are shock-sensitive when dry, though the
counterion provides relative stability compared to halides.
-
-
Thermal Decomposition (The Schiemann Step):
-
Purification:
-
Wash the organic layer with dilute NaOH (to remove
adducts) and water. -
Evaporate solvent to yield ethyl 4-fluorobenzoate.
-
Hydrolyze ester (LiOH, THF/H2O) to yield the final 4-fluorobenzoic acid.
-
Diagram 1: Synthetic Workflow Visualization
Caption: Workflow for the Balz-Schiemann transformation of amines to aryl fluorides, highlighting the critical isolation of the diazonium intermediate.
Biological & ADME Implications[7]
The strategic placement of fluorine is not merely structural but functional, specifically targeting metabolic stability and binding affinity.
Metabolic Blocking (The Para-Block Strategy)
Benzoic acid derivatives are frequently metabolized via oxidative hydroxylation at the para position (mediated by CYP450 isoforms).
-
Mechanism: The C-F bond is metabolically inert to CYP450 oxidation due to its high bond strength (116 kcal/mol vs 99 kcal/mol for C-H).
-
Application: Substituting a para-hydrogen with fluorine effectively "caps" this metabolic soft spot, extending the half-life (
) of the drug without significantly altering the steric profile (bioisosterism) [5].
Conformational Bias (The Ortho Effect)
In drug-receptor interactions, the conformation of the benzoic acid moiety is crucial.
-
Dipole Alignment: An ortho-fluorine atom creates a localized dipole that can lock the carboxylate into a specific conformation relative to the ring, reducing the entropic penalty upon binding to a target protein.
-
Intramolecular Interactions: Unlike OH or
, fluorine is a poor hydrogen bond acceptor but can influence the H-bond network of the adjacent carboxyl group via electrostatic repulsion or attraction depending on the protonation state.
Diagram 2: Strategic Decision Logic for Fluorination
Caption: Decision tree for selecting the fluorination site on a benzoic acid scaffold based on specific medicinal chemistry objectives.
References
-
Lide, D. R. (Ed.). (2005).[6][7] CRC Handbook of Chemistry and Physics. CRC Press. (Standard pKa reference data).
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. Retrieved from
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Retrieved from
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Hagena, T., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
literature review of 3-(3-Cyanophenyl)-4-fluorobenzoic acid studies
The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 3-(3-Cyanophenyl)-4-fluorobenzoic acid not merely as a catalog item, but as a representative "Privileged Structure" in medicinal chemistry—specifically within the class of fluorinated biaryl scaffolds used in nuclear receptor antagonists (e.g., RORγt, AR) and enzyme inhibitors.
Strategic Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications
Executive Summary: The Biaryl "Warhead"
In modern Fragment-Based Drug Discovery (FBDD), 3-(3-Cyanophenyl)-4-fluorobenzoic acid represents a high-value "linker-scaffold." It combines three distinct pharmacophoric elements into a compact, low-molecular-weight (<250 Da) frame:
-
Carboxylic Acid (C1): A classic anchor for salt bridges (e.g., Arginine/Lysine residues) or a handle for prodrug derivatization.
-
Fluorine (C4): A metabolic blocker that modulates the pKa of the acid and prevents oxidative metabolism at the para-position.
-
Meta-Nitrile (C3'): A versatile dipole and hydrogen bond acceptor that serves as a "synthetic handle" for divergent library generation (e.g., conversion to amines, amides, or tetrazoles).
This guide provides a validated workflow for the synthesis, purification, and application of this scaffold, emphasizing the causality behind specific reagent choices.
Synthetic Architecture: The Suzuki-Miyaura Protocol
The most robust route to this biaryl system is the Suzuki-Miyaura cross-coupling of a 3-halo-4-fluorobenzoic acid with 3-cyanophenylboronic acid.
Retrosynthetic Logic
-
Fragment A (Electrophile): 3-Bromo-4-fluorobenzoic acid (Preferred over Iodo for cost/stability balance, or Chloro for reactivity).
-
Fragment B (Nucleophile): 3-Cyanophenylboronic acid (Commercially stable).
-
Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for 10 mmol Scale
Reagents:
-
3-Bromo-4-fluorobenzoic acid (1.0 eq, 2.19 g)
-
3-Cyanophenylboronic acid (1.2 eq, 1.76 g)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 eq) — Selected for resistance to aerobic oxidation compared to Pd(PPh₃)₄.
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq) — Selected to activate the boronic acid without hydrolyzing the nitrile.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v) — Required for base solubility.
Step-by-Step Workflow:
-
Inerting: Charge a 3-neck round-bottom flask with Fragments A and B. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Activation: Add K₂CO₃ and stir for 10 min.
-
Catalysis: Add Pd(dppf)Cl₂·DCM. Heat to 85°C for 4–6 hours.
-
Checkpoint: Monitor via LC-MS for consumption of the bromide (M-Br peak disappearance).
-
-
Workup (Critical for Purity):
-
Cool to RT. Filter through Celite to remove Pd black.
-
Acid-Base Extraction: Dilute filtrate with water. Adjust pH to >10 (removes neutral impurities). Wash with EtOAc.
-
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 3. The product, 3-(3-Cyanophenyl)-4-fluorobenzoic acid, will precipitate as a white solid.
-
-
Recrystallization: If necessary, recrystallize from EtOH/Water to remove trace protodeboronated byproducts.
Synthetic Logic Visualization
The following diagram illustrates the decision matrix for the synthesis and troubleshooting of this scaffold.
Figure 1: Logic flow for the Suzuki-Miyaura synthesis of the target biaryl acid, emphasizing the critical LC-MS checkpoint and acid-base purification strategy.
Physicochemical & Medicinal Chemistry Profile
Understanding the "Why" behind this molecule requires analyzing its substituent effects.
The Fluorine Effect (C4)
The fluorine atom at the 4-position is not merely a halogen; it is a metabolic shield.
-
Metabolic Stability: The C4 position of a benzoic acid is highly susceptible to CYP450-mediated hydroxylation. Fluorine, with its high C-F bond strength (approx. 116 kcal/mol), blocks this "soft spot," extending the half-life (
) of the molecule [1]. -
pKa Modulation: Fluorine is highly electronegative. Its inductive effect (
) lowers the pKa of the benzoic acid (typically from ~4.2 to ~3.8), increasing the fraction of the molecule that is ionized at physiological pH. This can improve solubility but may reduce passive membrane permeability.
The Nitrile Group (C3')
-
Dipole & Interaction: The cyano group provides a strong dipole moment (~3.9 D), allowing for specific electrostatic interactions within a binding pocket.
-
Bioisosterism: It acts as a compact bioisostere for a carbonyl or a halogen, but with hydrogen-bond accepting capability (via the N lone pair) [2].
Quantitative Data Summary
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| Molecular Weight | ~241.2 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~2.8 - 3.1 | Good lipophilicity for oral bioavailability; not too greasy. |
| TPSA | ~61 Ų | High permeability (TPSA < 140 Ų). |
| H-Bond Donors | 1 (COOH) | Low count favors membrane permeability. |
| Rotatable Bonds | 2 (Biaryl axis, COOH) | Rigid scaffold; reduces entropic penalty upon binding. |
Divergent Synthesis: The "Scaffold" Utility
For a researcher, this molecule is a starting point. The nitrile and acid groups are "orthogonal" handles, allowing the molecule to be evolved into various drug classes.
Functionalization Pathways
-
Tetrazole Formation: Reaction of the nitrile with Sodium Azide (
) yields a tetrazole, a classic bioisostere for carboxylic acids (common in Angiotensin II receptor blockers like Losartan). -
Amide Coupling: The carboxylic acid can be coupled with amines to form amides, extending the molecule to reach adjacent binding pockets.
-
Reduction: The nitrile can be reduced to a benzylamine, changing the electronic character from electron-withdrawing to a basic center.
Divergent Workflow Visualization
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and carboxylic acid groups.
Analytical Quality Control
To ensure data integrity in biological assays, the purity of 3-(3-Cyanophenyl)-4-fluorobenzoic acid must be rigorously validated.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).
-
-
NMR Signature (DMSO-d6):
-
1H NMR: Look for the acidic proton (broad singlet, >12 ppm). The biaryl protons will appear in the aromatic region (7.0–8.2 ppm). The 3-cyano ring protons will show distinct splitting patterns (singlet for the proton between CN and the biaryl bond).
-
19F NMR: A single distinct peak around -100 to -120 ppm (depending on reference), confirming the presence of fluorine and absence of defluorinated impurities.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Methodological & Application
synthesis of novel compounds using 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Application Note: High-Fidelity Synthesis & Derivatization of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
Executive Summary
This guide details the synthesis, validation, and application of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS: 1029428-19-0). This biaryl scaffold is a "privileged structure" in medicinal chemistry, serving as a critical core for Retinoic Acid-Related Orphan Receptor gamma t (RORγt) inverse agonists , which are therapeutic targets for autoimmune diseases like psoriasis and multiple sclerosis.
The presence of the fluorine atom at the C4 position modulates metabolic stability and pKa, while the C3-cyanophenyl moiety acts as a linear hydrophobic spacer with a latent dipole. This protocol provides a scalable Suzuki-Miyaura cross-coupling methodology for its construction and downstream protocols for amide library generation and tetrazole bioisostere expansion.
Scientific Background & Rationale
The "Biaryl Carboxylamide" Pharmacophore
Research into Th17 cell modulation has identified the biaryl carboxylamide motif as a potent inhibitor of RORγt.[1] The carboxylic acid of the title compound serves as the anchor point for amide coupling, creating a hydrogen bond network with His479 in the RORγt ligand-binding domain.
-
Fluorine Effect: The 4-fluoro substituent locks the biaryl conformation via electrostatic repulsion and prevents metabolic oxidation of the phenyl ring.
-
Nitrile Versatility: The 3-cyano group functions as a weak hydrogen bond acceptor and a precursor for tetrazoles (a carboxylic acid bioisostere).
Retrosynthetic Logic
The most robust route to 3-(3-Cyanophenyl)-4-fluorobenzoic acid is the Suzuki-Miyaura coupling of commercially available 3-bromo-4-fluorobenzoic acid and 3-cyanophenylboronic acid. This approach avoids the use of toxic cyanating reagents on pre-formed biaryls.
Figure 1: Retrosynthetic disconnection of the target scaffold.
Protocol 1: Core Synthesis via Suzuki-Miyaura Coupling
Objective: Gram-scale synthesis of the title compound. Scale: 10 mmol (approx. 2.4 g theoretical yield).
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Amount | Role |
| 3-Bromo-4-fluorobenzoic acid | 1.0 | 2.19 g | Electrophile |
| 3-Cyanophenylboronic acid | 1.2 | 1.76 g | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.03 | 245 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 3.0 | 4.14 g | Base |
| 1,4-Dioxane / Water | 4:1 v/v | 50 mL | Solvent System |
Step-by-Step Methodology
-
Inert Setup: Charge a 250 mL round-bottom flask with the aryl bromide, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. The solution will turn dark red/brown.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting bromide (Rf ~0.6) should disappear; the product (acid) will stay at the baseline unless treated with acetic acid.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM).
Protocol 2: Library Generation (Amide Coupling)
Objective: Synthesize a library of "Biaryl Carboxylamide" RORγt inverse agonists. Chemistry: HATU-mediated amidation.
Workflow Diagram
Figure 2: Parallel synthesis workflow for RORγt modulator library.
Methodology
-
Activation: Dissolve the scaffold (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 15 mins.
-
Coupling: Add the specific amine (1.2 equiv) (e.g., cyclic amines, sulfonamides for RORγt potency).
-
Completion: Stir at RT for 12 hours.
-
Isolation: Dilute with water. If solid forms, filter. If oil, extract with EtOAc.[2]
-
Validation: Target Mass = [Scaffold MW - OH] + [Amine MW].
Protocol 3: Bioisostere Expansion (Tetrazole Synthesis)
Objective: Convert the nitrile (-CN) handle into a tetrazole (a lipophilic acid bioisostere), enhancing bioavailability and potency.
Methodology
-
Reagents: Dissolve the nitrile-containing scaffold (1.0 equiv) in DMF.
-
Azide Source: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).
-
Cycloaddition: Heat to 110°C in a sealed vial for 16 hours.
-
Note: This forms the 5-substituted 1H-tetrazole.
-
-
Workup: Acidify carefully (Caution: HN₃ gas evolution) and extract with EtOAc.
Quality Control & Expected Data
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | >95% | HPLC (254 nm) |
| MS (ESI-) | [M-H]⁻ = 240.05 | LCMS |
| ¹H NMR | Characteristic biaryl signals | 400 MHz DMSO-d₆ |
NMR Diagnostic Peaks (DMSO-d₆):
-
δ 13.2 ppm: Broad singlet (COOH).
-
δ 8.1–7.5 ppm: Aromatic region. Look for the specific splitting of the 4-fluorophenyl ring (triplet-like due to H-F coupling).
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
RORγt Inverse Agonists (Biaryl Carboxylamides): Chao, J., et al. (2015).[1] Discovery of biaryl carboxylamides as potent RORγ inverse agonists.[1] Bioorganic & Medicinal Chemistry Letters, 25(14), 2935-2940. Link
-
Structure-Based Design: Fauber, B. P., et al. (2014). Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORc Inverse Agonists. ACS Medicinal Chemistry Letters, 5(9), 963–968. Link
-
Tetrazole Synthesis: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. Link
Sources
experimental protocol for the synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Executive Summary
This technical guide details the optimized synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (Target Molecule). This biaryl scaffold combines three critical pharmacophores: a carboxylic acid (solubility/binding), a fluorine atom (metabolic stability), and a nitrile group (hydrogen bond acceptor/dipole).
Core Strategy: The protocol prioritizes a direct Suzuki-Miyaura cross-coupling of the unprotected carboxylic acid. This approach bypasses the traditional esterification-hydrolysis sequence, significantly reducing step count and waste while eliminating the risk of nitrile hydrolysis during ester saponification.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the sterically congested biaryl axis. The presence of the ortho-fluorine atom relative to the coupling site introduces minor steric strain, necessitating a robust catalytic system.
Strategic Disconnection: The most logical disconnection is at the biaryl bond, utilizing 3-Bromo-4-fluorobenzoic acid (Fragment A) and 3-Cyanophenylboronic acid (Fragment B).
-
Fragment A Selection: 3-Bromo-4-fluorobenzoic acid is stable, commercially available, and the electron-withdrawing carboxyl group activates the C-Br bond for oxidative addition.
-
Fragment B Selection: 3-Cyanophenylboronic acid is preferred over the ester to ensure high atom economy.
-
Chemoselectivity: The reaction conditions must be basic enough to activate the boronic acid but mild enough to prevent hydrolysis of the nitrile (-CN) to an amide or acid.
Visualizing the Pathway
Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Experimental Protocol
Safety Precaution:
-
Cyanide derivatives: While the nitrile is covalently bound, avoid strong acids at high temperatures which could theoretically release HCN.
-
Palladium: Handle catalysts in a fume hood to avoid inhalation of heavy metal dust.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Key Property |
| 3-Bromo-4-fluorobenzoic acid | 1.0 | Electrophile | Limiting Reagent |
| 3-Cyanophenylboronic acid | 1.2 | Nucleophile | Slight excess to drive completion |
| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | Robust, air-stable Pd(II) source |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base | Activates boronic acid; solubilizes acid |
| 1,4-Dioxane / Water (4:1) | - | Solvent | Miscible system; dissolves salts & organics |
Step-by-Step Methodology
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzoic acid (10.0 mmol, 2.19 g) and 3-Cyanophenylboronic acid (12.0 mmol, 1.76 g).
-
Add K₂CO₃ (30.0 mmol, 4.15 g).
-
Critical Step: Evacuate the flask and backfill with Nitrogen (N₂) three times. This removes oxygen which poisons the Pd(0) active species.
-
Add the solvent mixture: 1,4-Dioxane (40 mL) and degassed Water (10 mL).
-
Add the catalyst Pd(dppf)Cl₂ · DCM (0.3 mmol, 245 mg) under a positive stream of Nitrogen.
2. Reaction Execution:
-
Heat the reaction mixture to 90°C in an oil bath.
-
Monitor via TLC (Eluent: 5% Methanol in DCM with 1% Acetic Acid) or LCMS.
-
Checkpoint: Reaction typically reaches >98% conversion within 4–6 hours. The starting bromide should disappear.
3. Workup & Isolation:
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with 20 mL of 0.5 M NaOH (aq). Note: The product is currently a soluble carboxylate salt.
-
Transfer the filtrate to a separatory funnel and wash with Ethyl Acetate (30 mL) to remove non-acidic impurities (e.g., de-boronated dimer byproducts). Discard the organic layer.[1]
-
Acidification: Transfer the aqueous layer to a beaker.[4] Slowly add 1N HCl with stirring until pH reaches ~3.0.
-
Observation: A white to off-white precipitate (the product) will form immediately.
-
Stir the slurry for 30 minutes to ensure complete precipitation and uniform crystal growth.
4. Purification:
-
Filter the solid via vacuum filtration.[4]
-
Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.
-
Recrystallization (if required): Dissolve the crude solid in hot Ethanol/Water (9:1). Allow to cool slowly to 4°C.
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
Process Workflow & Logic
The following diagram illustrates the decision-making process and physical transformations during the protocol.
Caption: Operational workflow for the synthesis and isolation of the target biaryl acid.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the product against these criteria:
| Method | Expected Result | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Distinct aromatic region. Acid proton broad singlet >12 ppm. | Confirms structure and absence of solvent. |
| ¹⁹F NMR | Single peak ~ -110 to -120 ppm. | Confirms integrity of the C-F bond. |
| LC-MS (ESI-) | [M-H]⁻ peak at expected mass (MW = 241.22 → m/z ~240.2). | Quick purity and identity check. |
| IR Spectroscopy | Nitrile stretch (~2230 cm⁻¹) and Carbonyl stretch (~1690 cm⁻¹). | Confirms presence of key functional groups. |
Troubleshooting Guide:
-
Low Yield: Often due to incomplete acidification. Ensure pH is < 4.
-
Nitrile Hydrolysis: If amide peaks appear in NMR/MS, reduce reaction temperature to 80°C or switch base to K₃PO₄ (milder).
-
Protodeboronation: If Fragment B is consumed but no product forms, ensure the reaction is strictly anhydrous before water addition, or increase catalyst loading.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[5] Journal of the American Chemical Society.[6] (Foundational work on carboxylic acid tolerance).
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Sources
- 1. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
The Strategic Application of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid in the Synthesis of Novel Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Fluorinated Benzoic Acids in Modern Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often enhancing metabolic stability, binding affinity to target enzymes, and lipophilicity, which governs its movement across biological membranes.[1] Within this context, substituted fluorobenzoic acids serve as critical building blocks for a diverse array of bioactive compounds, including herbicides and insecticides.[2] 3-(3-Cyanophenyl)-4-fluorobenzoic acid, with its distinct substitution pattern, represents a versatile starting material for the synthesis of novel agrochemicals. The presence of the cyano group offers a reactive handle for further chemical transformations, while the fluoro and carboxylic acid moieties provide opportunities for creating compounds with desirable herbicidal or insecticidal activities. This guide provides a detailed exploration of the application of 3-(3-Cyanophenyl)-4-fluorobenzoic acid in the synthesis of a novel nicotinamide-based herbicide, drawing parallels with the established chemistry of commercial agrochemicals.
Core Concept: From a Substituted Benzoic Acid to a Potent Herbicidal Scaffold
While direct commercial examples of agrochemicals synthesized from 3-(3-Cyanophenyl)-4-fluorobenzoic acid are not prevalent in publicly available literature, its structural motifs are present in various patented compounds. This guide will focus on a scientifically plausible and instructive synthetic pathway to a novel herbicidal candidate, N-(2,4-difluorophenyl)-2-(3-cyanophenoxy)nicotinamide, demonstrating the utility of the title compound as a key intermediate. This hypothetical target molecule is inspired by the structure of the commercial herbicide diflufenican, N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide, a well-established pre- and post-emergence herbicide used for broad-leaf weed control.[3] By replacing the trifluoromethylphenoxy group with a cyanophenoxy group derived from our starting material, we can explore new structure-activity relationships while employing established synthetic strategies.
Synthetic Pathway Overview
The proposed synthesis is a multi-step process that transforms 3-(3-Cyanophenyl)-4-fluorobenzoic acid into the final herbicidal candidate. The key steps involve the formation of a nicotinamide scaffold, followed by a nucleophilic aromatic substitution reaction.
Sources
3-(3-Cyanophenyl)-4-fluorobenzoic acid as an intermediate for pharmaceutical compounds
Application Note & Protocol Guide: 3-(3-Cyanophenyl)-4-fluorobenzoic acid
A Versatile Intermediate for the Synthesis of Advanced Pharmaceutical Compounds
Abstract: The biaryl structural motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. 3-(3-Cyanophenyl)-4-fluorobenzoic acid is a highly functionalized and valuable intermediate, providing strategically positioned reactive handles for the construction of complex drug molecules.[1][2] Its unique arrangement of a carboxylic acid, a cyano group, and a fluorine atom on a biphenyl framework allows for sequential, regioselective modifications, making it an ideal starting point for drug discovery and development programs. This guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and its subsequent application in the formation of a model pharmaceutical compound through amide bond formation. Additionally, robust analytical protocols for quality control are presented.
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties is critical for its effective use and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₈FNO₂ | [3] |
| Molecular Weight | 241.22 g/mol | [3] |
| CAS Number | 1261947-31-9 | N/A |
| Appearance | White to off-white solid | |
| Melting Point | 187-188 °C | [4] |
| pKa | 3.58 ± 0.10 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Safety & Handling: 3-(3-Cyanophenyl)-4-fluorobenzoic acid should be handled with standard laboratory precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: Suzuki-Miyaura Coupling
The construction of the biaryl backbone is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad applicability in pharmaceutical synthesis.[2][6]
Rationale: The Suzuki-Miyaura coupling joins an organoboron compound (3-cyanophenylboronic acid) with an organohalide (3-bromo-4-fluorobenzoic acid). The palladium catalyst facilitates the carbon-carbon bond formation, while the base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system, such as toluene and water, is often effective.[6][7]
Experimental Workflow: Synthesis of the Intermediate
Caption: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.
Step-by-Step Protocol:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent and Base Addition: Add toluene and a 2M aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq). The biphasic mixture should be stirred to ensure adequate mixing.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromo-4-fluorobenzoic acid) is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and acidify the aqueous layer with 2M HCl until the pH is ~2-3, which protonates the carboxylic acid, making it soluble in the organic layer.[8]
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(3-Cyanophenyl)-4-fluorobenzoic acid.
Application in Pharmaceutical Synthesis: Amide Coupling
The carboxylic acid moiety of the intermediate is a versatile handle for forming amide bonds, a cornerstone of many pharmaceutical structures.[9] This is typically achieved using a coupling reagent to activate the carboxylic acid for nucleophilic attack by an amine.[10]
Rationale: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then readily displaced by a primary or secondary amine to form the thermodynamically stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce potential racemization.[11]
Experimental Workflow: Synthesis of a Model API
Caption: Workflow for amide coupling to form a model active pharmaceutical ingredient (API).
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Cyanophenyl)-4-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagents, EDC (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete, as determined by TLC or LC-MS (typically 2-16 hours).
-
Quenching & Work-up: Quench the reaction by adding water. If DCM was used as the solvent, dilute with more DCM. If DMF was used, dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final, high-purity compound.
Analytical & Quality Control Protocols
Ensuring the identity and purity of the intermediate is a non-negotiable step in pharmaceutical development.[12] High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.
Table 2: Quality Control Methodologies
| Technique | Purpose | Typical Parameters | Expected Result |
| HPLC | Purity Assessment | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% TFADetector: UV at 254 nm | A single major peak with purity ≥98%. |
| ¹H NMR | Identity Confirmation | Solvent: DMSO-d₆Frequency: 400 MHz | Aromatic protons with characteristic shifts and coupling constants consistent with the structure. Carboxylic acid proton will be a broad singlet. |
| LC-MS | Identity Confirmation | Ionization: Electrospray (ESI)Mode: Negative | A peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 240.05. |
Conclusion
3-(3-Cyanophenyl)-4-fluorobenzoic acid stands out as a strategically designed intermediate for pharmaceutical research. Its synthesis is robust and scalable via well-established Suzuki-Miyaura coupling chemistry. The presence of orthogonal functional groups—a carboxylic acid for amide bond formation and a cyano group for potential further transformations—provides immense flexibility for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this powerful building block in their synthetic campaigns.
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
- Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. Google Patents.
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. QuickCompany. Available at: [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
3-Fluorobenzoic acid, 4-cyanophenyl ester. NIST WebBook. Available at: [Link]
-
3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932. PubChem. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link]
-
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Pharmaceutical Intermediate. Zhishang Bio. Available at: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Fluorobenzoic acid, 4-cyanophenyl ester [webbook.nist.gov]
- 4. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]
- 5. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. zhishangbio.com [zhishangbio.com]
Application Note: High-Sensitivity HPLC-MS/MS Determination of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
Executive Summary
This application note details a robust, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification of 3-(3-Cyanophenyl)-4-fluorobenzoic acid . This molecule is a critical pharmacophore and intermediate, sharing structural homology with HIF-2
Key Challenges Addressed:
-
Negative Ionization Instability: Carboxylic acids often exhibit poor ionization efficiency or arc discharge issues in Electrospray Ionization (ESI) negative mode. This method utilizes a buffered mobile phase to stabilize the deprotonated state
. -
Matrix Interferences: The biphenyl core increases lipophilicity, risking co-elution with phospholipids. We employ a Liquid-Liquid Extraction (LLE) protocol to minimize matrix effects.
Chemical Context & Mechanistic Strategy
Analyte Properties[1][2]
-
IUPAC Name: 3-(3-cyanophenyl)-4-fluorobenzoic acid
-
Molecular Formula:
-
Molecular Weight: 241.22 g/mol
-
Acidity (pKa): ~3.8 (Carboxylic acid moiety)
-
LogP: ~2.8 (Estimated)
Detection Strategy (The "Why")
We utilize Negative ESI (
Fragmentation Logic:
The collision-induced dissociation (CID) of benzoic acid derivatives typically involves decarboxylation (loss of
Experimental Protocol
Reagents & Standards
-
Reference Standard: 3-(3-Cyanophenyl)-4-fluorobenzoic acid (>98% purity).
-
Internal Standard (IS): 3-(3-Cyanophenyl)-4-fluorobenzoic acid-d3 (if available) or Diflunisal (Structural Analog).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Acetate, Formic Acid.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT) for acidic drugs, removing phospholipids that cause ion suppression.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Acidification: Add 10 µL of 5% Formic Acid.
-
Note: Acidification suppresses ionization of the carboxylic acid, driving it into the organic phase.
-
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) .
-
Agitation: Vortex for 5 minutes at high speed; Centrifuge at 10,000 rpm for 5 minutes (
). -
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under
stream at . -
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (HPLC):
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters XBridge BEH C18.
-
Column Temp:
. -
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mobile Phases:
-
Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).
-
Critical: Do not use pure Formic Acid in Phase A for negative mode; it can suppress ionization. Acetate buffers the pH to ensure the analyte remains deprotonated in the source but retains neutral character on the column if pH is slightly adjusted.
-
-
Phase B: Acetonitrile (100%).
Gradient Profile:
| Time (min) | % Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Desalting |
| 3.00 | 90 | Elution |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | Stop |
Mass Spectrometry (Source Parameters):
-
Source: Electrospray Ionization (ESI), Negative Mode.[1]
-
Capillary Voltage: -2500 V.
-
Desolvation Temp:
. -
Gas Flow: 1000 L/hr (Nitrogen).
MRM Transitions:
| Analyte | Precursor (
Visual Workflows (Graphviz)
Analytical Workflow
This diagram illustrates the critical path from sample extraction to data processing, highlighting the specific chemistry involved at each step.
Caption: Step-by-step bioanalytical workflow emphasizing the charge-state manipulation during extraction (neutral) vs. detection (negative ion).
Fragmentation Pathway
The following diagram details the collision-induced dissociation (CID) mechanism used for MRM quantification.
Caption: Proposed fragmentation pathway showing the primary decarboxylation event typical of fluorobenzoic acids.
Method Validation (FDA/ICH Guidelines)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation 2018 / ICH M10), the following parameters must be validated:
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (Signal-to-Noise ratio
10:1). -
Weighting:
linear regression.
Accuracy & Precision
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels. CV% must be
(20% for LLOQ). -
Inter-day: 3 separate runs.
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
-
-
Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples. Expect >70% recovery with MTBE.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch Mobile Phase A to 10mM Ammonium Fluoride (enhances negative ionization). |
| Peak Tailing | Column Interaction | Increase Buffer concentration to 10mM; ensure pH is > 5.0. |
| Carryover | Stickiness of Biphenyl | Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2773932, 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
Application Note: A Comprehensive Methodological Framework for Characterizing Enzyme Inhibition by 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Abstract
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a novel small molecule with structural motifs suggestive of potential bioactivity, including enzyme inhibition. As a compound without a well-documented biological target, a systematic and rigorous methodology is required to identify its enzyme targets, determine its potency, and elucidate its mechanism of action (MOA). This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to thoroughly characterize the enzyme inhibitory properties of this and other novel compounds. The protocols herein are designed as self-validating systems, integrating essential controls and orthogonal validation steps to ensure data integrity and reproducibility. We will detail the critical steps from initial compound handling and target identification to in-depth kinetic analysis and biophysical characterization, providing a clear path from a compound of unknown function to a well-characterized enzyme inhibitor.
Introduction: The Rationale for a Systematic Approach
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development and chemical biology.[1] Compounds like 3-(3-Cyanophenyl)-4-fluorobenzoic acid, which feature a combination of aromatic, cyano, and fluoro groups, are of significant interest due to their potential for specific and potent interactions with biological targets. However, without a known target, the initial investigation can be challenging. A haphazard approach can lead to misleading results, wasted resources, and missed opportunities.
The purpose of this application note is to present a logical, multi-stage workflow that guides the researcher from the ground up. By following this structured methodology, scientists can:
-
Systematically identify potential enzyme targets.
-
Develop robust and reliable enzymatic assays.
-
Accurately determine inhibitor potency (IC50).
-
Elucidate the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive).[2]
-
Validate the physical binding interaction through orthogonal methods.
This process ensures that the resulting data is not only accurate but also provides a deep, mechanistic understanding of how the compound interacts with its target, which is critical for any future development efforts.[1]
Preliminary Compound Assessment & Handling
Before any biological assays are performed, the fundamental properties of the test compound must be established. This step is critical for data quality and reproducibility.
2.1. Physicochemical Properties
A summary of the known and predicted properties of the parent molecule, 3-Cyano-4-fluorobenzoic acid, is essential for experimental design.[3][4] The addition of the second phenyl ring in the topic compound will alter these values, but they provide a crucial starting point.
| Property | Value (for 3-Cyano-4-fluorobenzoic acid) | Implication for Experiments |
| Molecular Formula | C₈H₄FNO₂ | Foundation for stock solution calculations. |
| Molecular Weight | 165.12 g/mol | Essential for accurate molar concentration preparation.[4] |
| Appearance | White to off-white solid | Visual check for purity and degradation.[3] |
| Melting Point | 187-188 °C | Indicator of purity.[5] |
| pKa (Predicted) | 3.58 ± 0.10 | Affects solubility and charge state in different buffer pHs.[3] |
| Solubility | Poorly soluble in water | Requires an organic solvent (e.g., DMSO) for stock solutions. |
2.2. Protocol: Preparation of Stock Solutions
Causality: High-concentration, validated stock solutions are the foundation of accurate and reproducible dilution series. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration in the assay must be controlled to avoid artifacts.
-
Purity Check: If possible, confirm the purity of the compound (>95%) using HPLC or LC-MS. Impurities can cause confounding biological effects.
-
Weighing: Accurately weigh a precise amount of 3-(3-Cyanophenyl)-4-fluorobenzoic acid using an analytical balance.
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C, protected from light.
-
Vehicle Control: The same batch of DMSO used for the stock solution must be reserved and used for all vehicle controls in subsequent experiments.
2.3. Safety & Handling
Based on GHS classifications for the parent molecule, appropriate precautions are necessary.[4]
-
Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Phase I: Target Identification & Primary Assay Development
With a properly prepared compound, the first major phase is to identify a putative enzyme target and establish a reliable assay to measure its activity.
Caption: High-level workflow for enzyme target identification and validation.
3.1. Target Identification Strategies
-
In Silico Screening: Use the compound's structure for molecular docking simulations against libraries of known enzyme active sites. This computational approach can predict binding affinity and suggest potential enzyme classes (e.g., kinases, proteases, phosphatases) to investigate further.
-
Broad Panel Screening: For projects with sufficient resources, submitting the compound to a commercial enzymatic screening service provides a rapid method to test for inhibitory activity against a large, diverse panel of dozens or hundreds of purified enzymes.
3.2. Protocol: Primary Enzyme Assay Development
Causality: A robust and optimized assay is essential for generating reliable inhibition data. The goal is to find conditions where the enzyme is stable and the reaction rate is linear with respect to time and enzyme concentration. This protocol must be completed before introducing any inhibitor.[6]
-
Buffer Optimization: Determine the optimal pH and ionic strength for enzyme activity and stability. Test a range of buffers (e.g., Tris, HEPES, Phosphate) at various pH values (e.g., 6.5 to 8.5).
-
Enzyme Titration: Determine the enzyme concentration that yields a robust, linear signal over a defined time period (e.g., 30-60 minutes). The reaction rate should be directly proportional to the amount of enzyme used.
-
Substrate Titration (Determine Km):
-
Set up a series of reactions with the optimized enzyme concentration and varying substrate concentrations (e.g., 8-12 concentrations, ranging from 0.1x to 10x the expected Michaelis constant, Km).
-
Measure the initial reaction velocity (V₀) for each substrate concentration. This is the linear portion of the reaction progress curve.
-
Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation (Eq. 1) using non-linear regression software to determine the Vmax and Km.
V = (Vmax * [S]) / (Km + [S]) (Eq. 1)
Justification: Knowing the Km is critical. For initial inhibitor screening (IC50 determination), the substrate concentration is typically set at or near the Km value. This ensures the assay is sensitive to inhibitors that compete with the substrate.[7]
-
-
Z'-Factor Validation: Once conditions are fixed, assess the assay's quality and suitability for screening by calculating the Z'-factor. Run multiple replicates of high controls (uninhibited reaction) and low controls (background, e.g., no enzyme). A Z'-factor > 0.5 indicates an excellent, robust assay.
Phase II: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of how much of an inhibitor is needed to reduce an enzyme's activity by 50% under specific assay conditions.[8][9]
4.1. Protocol: IC50 Determination
-
Assay Setup: Prepare a 96- or 384-well microplate. The assay should be run under the optimized conditions determined in Section 3.2, with the substrate concentration fixed at its Km value.
-
Inhibitor Dilution Series: Create a serial dilution of the 3-(3-Cyanophenyl)-4-fluorobenzoic acid stock solution. An 8- to 12-point curve is standard, using 2-fold or 3-fold dilution steps. The concentration range should be chosen to span from no inhibition to full inhibition. If the potency is unknown, start with a wide range (e.g., 100 µM to 1 nM).
-
Controls (Essential for Data Validation):
-
100% Activity Control (High): Contains enzyme, substrate, and DMSO vehicle (at the same final concentration as the inhibitor wells).
-
0% Activity Control (Low): Contains substrate, buffer, and DMSO vehicle, but no enzyme . This measures the background signal.
-
-
Plate Incubation:
-
Add buffer, inhibitor dilutions (or DMSO vehicle), and enzyme to the wells.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction: Add the substrate to all wells simultaneously to start the reaction.
-
Data Collection: Measure the reaction progress over time using a suitable plate reader (e.g., absorbance, fluorescence). Calculate the initial velocity (V₀) for each well.
-
Data Analysis:
-
Normalize the data. Subtract the average of the low controls (background) from all wells. Then, express the velocity of each inhibitor concentration as a percentage of the average of the high controls (100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value.[10]
-
4.2. Example Data Table for IC50 Calculation
| [Inhibitor] (µM) | log[Inhibitor] | Raw V₀ (mOD/min) | % Activity |
| 100 | 2.00 | 5.2 | 3.1% |
| 33.3 | 1.52 | 6.1 | 4.8% |
| 11.1 | 1.05 | 10.3 | 12.4% |
| 3.70 | 0.57 | 25.6 | 31.0% |
| 1.23 | 0.09 | 48.9 | 58.9% |
| 0.41 | -0.39 | 71.2 | 85.8% |
| 0.14 | -0.86 | 80.5 | 97.0% |
| 0 (Vehicle) | N/A | 83.0 | 100.0% |
| No Enzyme | N/A | 2.5 | 0.0% |
Phase III: Elucidating the Mechanism of Inhibition (MOA)
The IC50 value is dependent on assay conditions, particularly substrate concentration.[7] To understand the true mechanism of how the inhibitor interacts with the enzyme, a kinetic analysis is required. This will determine the inhibition modality (e.g., competitive, non-competitive) and the true binding affinity (Ki).[2][11]
Caption: Reversible enzyme inhibition models showing inhibitor (I) binding sites.
5.1. Protocol: Kinetic Analysis
Causality: By systematically varying both the substrate and inhibitor concentrations, one can observe characteristic patterns in the enzyme's kinetic parameters (Km and Vmax) that reveal the inhibition mechanism.[12]
-
Experimental Design: This experiment requires a matrix of conditions.
-
Select a range of fixed inhibitor concentrations. A good starting point is 4-5 concentrations, including a no-inhibitor control (vehicle), 0.5x IC50, 1x IC50, and 2x IC50.
-
For each fixed inhibitor concentration, perform a full substrate titration (as described in Section 3.2.3) to measure the initial reaction velocities.
-
-
Data Collection: Run the assays as previously described, ensuring precise timing and control over all variables.
-
Data Analysis & Visualization:
-
For each inhibitor concentration, plot V₀ versus [S] and fit to the Michaelis-Menten equation to obtain the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S] for each inhibitor concentration series.[13][14] This plot is invaluable for visualizing the mechanism of inhibition.[15]
-
5.2. Interpreting Kinetic Data
The changes in Km,app and Vmax,app, visualized on the Lineweaver-Burk plot, identify the inhibition type.[12][16]
| Inhibition Type | Description | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Appearance |
| Competitive | Inhibitor binds only to the free enzyme, typically at the active site.[1] | Increases (Km,app > Km) | Unchanged | Lines intersect at the y-axis (1/Vmax). |
| Non-competitive | Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site.[11] | Unchanged | Decreases (Vmax,app < Vmax) | Lines intersect at the x-axis (-1/Km). |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex.[17] | Decreases (Km,app < Km) | Decreases (Vmax,app < Vmax) | Parallel lines. |
| Mixed | Inhibitor binds to both E and ES, but with different affinities. | Increases or Decreases | Decreases (Vmax,app < Vmax) | Lines intersect in the upper-left quadrant. |
Phase IV: Biophysical Validation & Advanced Characterization
Kinetic analysis provides a functional readout of inhibition. Orthogonal biophysical methods can be used to directly measure the binding interaction, confirming the kinetic results and providing deeper thermodynamic insight.
6.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed when an inhibitor binds to an enzyme, providing a complete thermodynamic profile of the interaction (Ki, ΔH, ΔS) in a single, label-free experiment.[18][19][20] This technique is considered the gold standard for confirming binding affinity.[17]
6.2. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures binding in real-time.[21][22] An enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface.[23] SPR can determine:
-
Binding Affinity (KD): Confirms the Ki value obtained from kinetic studies.
-
Kinetics (ka, kd): Measures the association (on-rate) and dissociation (off-rate) of the inhibitor, providing insight into the residence time of the compound on its target.[24]
6.3. Protocol: Inhibitor Reversibility Assay
Causality: It is critical to determine if the inhibition is reversible (non-covalent) or irreversible (often covalent). Irreversible inhibitors are a distinct class and require different characterization methods.[17] A rapid dilution experiment can effectively test for reversibility.[1]
-
Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC50) for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation. Include a control incubation with enzyme and DMSO vehicle.
-
Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing substrate at the Km concentration. The dilution should reduce the inhibitor concentration to a level far below its IC50, making it effectively inactive if the binding is reversible.
-
Activity Measurement: Immediately monitor enzymatic activity over time.
-
Interpretation:
-
Reversible Inhibition: If activity is rapidly recovered to a level comparable to the diluted DMSO control, the inhibition is reversible.
-
Irreversible Inhibition: If activity is not recovered, the inhibition is likely irreversible. Mass spectrometry can be used to confirm a covalent modification of the enzyme.[17]
-
Conclusion
The comprehensive methodology outlined in this application note provides a rigorous, step-by-step framework for the characterization of 3-(3-Cyanophenyl)-4-fluorobenzoic acid as a potential enzyme inhibitor. By progressing logically from initial compound validation through target identification, potency determination, mechanistic kinetics, and biophysical confirmation, researchers can build a high-confidence profile of the compound's biological activity. This self-validating approach, rooted in fundamental principles of enzymology and biophysics, ensures that the generated data is robust, reproducible, and provides the deep mechanistic insight required for advancing a compound in a drug discovery or chemical biology program.
References
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Velazquez-Campoy, A., et al. (2004). Surface Plasmon Resonance Analysis of the Binding Mechanism of Pharmacological and Peptidic Inhibitors to Human Somatic Angiotensin I-Converting Enzyme. Biochemistry. Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Retrieved from [Link]
-
Charles River. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]
-
BYU Physics and Astronomy. (2014). Enzyme kinetics determined by single-injection isothermal titration calorimetry. Retrieved from [Link]
-
ACS Publications. (2019). Michaelis–Menten Graphs, Lineweaver–Burk Plots, and Reaction Schemes: Investigating Introductory Biochemistry Students' Conceptions of Representations in Enzyme Kinetics. Retrieved from [Link]
-
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]
-
ACS Publications. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]
-
MDPI. (2022). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. Retrieved from [Link]
-
SlideShare. (n.d.). ENZYME INHIBITION. Retrieved from [Link]
-
Reddit. (2021). Michaelis-Menten kinetics and Lineweaver Burk plots. Retrieved from [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 3. 3-Cyano-4-fluorobenzoic acid | 171050-06-9 [chemicalbook.com]
- 4. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. What are the types of reversible inhibition of enzymes? | AAT Bioquest [aatbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Khan Academy [khanacademy.org]
- 16. reddit.com [reddit.com]
- 17. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 19. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. youtube.com [youtube.com]
- 24. Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors [mdpi.com]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
Case ID: SUZ-CN-F-001 Status: Active Support Level: Tier 3 (Senior Scientist) Topic: Yield Optimization & Troubleshooting for Biaryl Synthesis
Executive Summary
The synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid presents a "perfect storm" of competing side reactions. You are likely experiencing low yields (<40%) due to three convergent failure modes: protodeboronation of the electron-deficient boronic acid, hydrolysis of the nitrile group under basic aqueous conditions, and catalyst inhibition by the free carboxylic acid.
This guide moves beyond standard textbook Suzuki conditions (which often fail for this specific substrate class) and provides an industrial-grade "High-Fidelity Protocol" designed to suppress these side pathways.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before changing your protocol, identify why your current reaction is failing. Use this logic tree to diagnose your crude mixture.
Figure 1: Diagnostic logic for troubleshooting biaryl coupling failures.
Part 2: The "High-Fidelity" Protocol
Do not use standard Pd(PPh3)4 / Na2CO3 / Water conditions for this molecule. The combination of an ortho-fluoro group and a nitrile requires a specialized approach.
The Strategy: "Protect & Anhydrous"
-
Esterification: Mask the carboxylic acid as a methyl ester to prevent catalyst poisoning.
-
Ligand Switch: Use XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition across the sterically hindered C-Br bond next to the fluorine atom.
-
Anhydrous Base: Use Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) in dry solvent to prevent nitrile hydrolysis.
Step-by-Step Methodology
Reaction: Methyl 3-bromo-4-fluorobenzoate + 3-Cyanophenylboronic acid
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate | Methyl 3-bromo-4-fluorobenzoate | 1.0 | Coupling Partner (Electrophile) |
| Boron Source | 3-Cyanophenylboronic acid (or Pinacol Ester) | 1.2 - 1.5 | Nucleophile (Susceptible to deboronation) |
| Catalyst | XPhos Pd G4 (or Pd2(dba)3 + XPhos) | 0.02 (2 mol%) | High-turnover catalyst for hindered halides |
| Base | K3PO4 (Tribasic, Anhydrous) | 3.0 | Activates boron without hydrolyzing nitrile |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Standard non-protic solvent |
Protocol:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (2 mol%).
-
Solvation: Add anhydrous 1,4-Dioxane (degassed). Crucial: Do not add water.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Why 80°C? Higher temps (>100°C) risk nitrile degradation; lower temps (<60°C) may stall due to the ortho-fluoro steric effect.
-
-
Monitoring: Check LC-MS. Look for the Methyl Ester intermediate (Mass = Target + 14).
-
Hydrolysis (One-Pot): Once coupling is complete, cool to room temperature. Add LiOH (5 equiv) and Water/MeOH (1:1) directly to the reaction vessel. Stir at 50°C for 2 hours.
-
Note: LiOH is mild enough to hydrolyze the ester without attacking the nitrile if temperature is controlled.
-
-
Workup: Acidify carefully to pH 3–4 with 1M HCl. The product should precipitate.[1]
Part 3: Troubleshooting & FAQs
Q1: My reaction turns black immediately and yield is <10%. Why?
A: "Pd Black" precipitation indicates ligand dissociation. This is common with Pd(PPh3)4 when heating is too slow or oxygen is present.
-
Fix: Switch to XPhos Pd G4 or SPhos Pd G3 . These precatalysts are air-stable solids that generate the active species only upon heating, preventing premature catalyst death.
Q2: I see a large peak with Mass [M-Br+H] (Debrominated SM) or [M-B(OH)2+H] (Benzonitrile).
A: You are seeing Protodeboronation . The cyanophenyl ring is electron-deficient, making the C-B bond weak. In hot, wet, basic conditions, the boron falls off before it can couple.
-
Fix:
-
Switch to Boronic Ester: Use 3-Cyanophenylboronic acid pinacol ester. It is significantly more stable than the free acid.
-
Go Anhydrous: Water is the proton source for protodeboronation. Use anhydrous dioxane and CsF (Cesium Fluoride) as the base.
-
Q3: The Nitrile is disappearing, and I see a mass +18 (Amide).
A: You are hydrolyzing the nitrile. This happens with strong bases (NaOH, KOH) or prolonged heating in water.
-
Fix: Use K3PO4 or K2CO3 instead of hydroxides. Ensure your hydrolysis step (Step 5 above) is monitored closely and stopped as soon as the ester is cleaved.
Q4: How do I purify the final acid? It co-elutes with impurities.
A: Cyanobiphenyl acids have poor solubility in non-polar solvents but crystallize well from polar/non-polar mixtures.
-
Purification Protocol:
-
Dissolve crude solid in minimum hot Ethanol or Acetic Acid .
-
Add hot Water dropwise until turbidity persists.
-
Allow to cool slowly to RT, then 4°C.
-
Alternative: If the impurity is the de-boronated benzonitrile, wash the crude solid with Hexanes/Et2O (1:1) before crystallization. The nitrile side product is soluble in organics; your product (the acid) is not.
-
Part 4: Mechanism & Logic (Visualized)
Understanding the competition between the Productive Cycle and the Destructive Cycle is key to optimization.
Figure 2: Competing pathways. Success depends on accelerating the Pd Cycle (via XPhos) while suppressing the red destructive paths (via anhydrous conditions).
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Protodeboronation of Electron-Deficient Boronic Acids
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
-
Use of Buchwald Ligands (XPhos/SPhos)
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
-
Anhydrous Fluoride Conditions (CsF)
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. reddit.com [reddit.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Protodeboronation [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
troubleshooting common issues in 3-(3-Cyanophenyl)-4-fluorobenzoic acid reactions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support hub for 3-(3-Cyanophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile, yet structurally complex, building block in synthetic applications. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Introduction: Understanding the Molecule
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a trifunctional molecule featuring an aryl fluoride, a cyano group, and a benzoic acid. Its utility primarily lies in palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. However, the interplay of its functional groups presents unique challenges. The inertness of the C-F bond, the coordinating ability of the nitrile, and the acidic proton of the carboxylic acid can all influence reaction outcomes. This guide will address these issues directly.
Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this substrate, used to form a C-C bond at the C4 position (displacing fluoride). However, the strength of the C-F bond makes this a non-trivial transformation.
FAQ 1: My Suzuki-Miyaura reaction shows low to no conversion of the starting material. What are the primary causes and optimization strategies?
This is the most common issue, and it almost always traces back to the difficulty of activating the C-F bond for oxidative addition to the palladium or nickel catalyst. The C-F bond is the strongest carbon-halogen bond, requiring carefully optimized conditions to cleave.
Core Causality: The oxidative addition of an aryl fluoride to a Pd(0) center is often the rate-limiting step of the catalytic cycle. Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) are typically insufficient.
Troubleshooting Workflow:
Detailed Recommendations:
-
Re-evaluate the Catalyst System:
-
Palladium-based: Standard phosphine ligands like PPh₃ are often ineffective. Switch to electron-rich, bulky alkylphosphine ligands (Buchwald or Herrmann-type ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the difficult oxidative addition step.[1]
-
Nickel-based: Nickel catalysts are inherently more reactive towards aryl fluorides.[2] Using a nickel catalyst system, such as NiCl₂(dppp) or Ni(COD)₂ with a supporting ligand, can be highly effective where palladium fails.[3][4] Some protocols even employ metal fluoride cocatalysts like ZrF₄ to facilitate the reaction.[3]
-
-
Optimize the Base and Solvent:
-
Base Selection: A strong base is required to activate the boronic acid for transmetalation. Weak bases like Na₂CO₃ are often insufficient. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are strong, non-nucleophilic, and have good solubility in common organic solvents.[5]
-
Solvent System: Anhydrous polar aprotic solvents such as dioxane, DMF, or DME are generally preferred over biphasic systems like toluene/water for these challenging couplings. Water can promote competitive protodeboronation of the boronic acid partner (see FAQ 2).
-
Recommended Starting Conditions for Optimization:
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) + SPhos (6 mol%) OR NiCl₂(dppp) (10 mol%) | High-activity systems for C-F bond activation.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic base promotes transmetalation without degrading substrate. |
| Solvent | 1,4-Dioxane or DME (anhydrous) | Polar aprotic solvent aids solubility and can increase reaction rates. |
| Temperature | 100 - 120 °C | Higher temperatures are necessary to overcome the activation energy for C-F cleavage. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to compensate for potential side reactions like homocoupling. |
FAQ 2: My starting material is consumed, but the yield of the desired product is low. What are the likely side products and how can I suppress them?
When the starting material is consumed without significant product formation, the cause is almost always one or more competing side reactions. For this substrate, the primary culprits are protodeboronation, nitrile hydrolysis, and decarboxylation.
Potential Side Reactions:
-
Protodeboronation of the Boronic Acid:
-
What it is: The boronic acid coupling partner reacts with a proton source (often residual water) to form a simple arene (R-H) instead of coupling. This is a very common failure mode in Suzuki reactions.
-
Diagnosis: Look for the corresponding R-H byproduct in your crude reaction mixture via GC-MS or LC-MS.
-
Solution:
-
Use rigorously dried solvents and reagents.
-
Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Use potassium trifluoroborate salts (R-BF₃K), which are crystalline, air-stable solids resistant to protodeboronation until activated in the reaction mixture.[6]
-
-
-
Hydrolysis of the Cyano Group:
-
What it is: Under strongly basic conditions and prolonged heating in the presence of water, the nitrile (-CN) group can hydrolyze first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).[7][8]
-
Diagnosis: A change in polarity on TLC and new peaks in the aromatic region of the ¹H NMR. Mass spectrometry will show a mass increase of +18 (amide) or +19 (acid, after workup) compared to the desired product.
-
Solution:
-
Minimize water in the reaction. Use anhydrous solvents and bases.
-
Avoid excessively strong bases like NaOH or KOH if possible. K₃PO₄ and Cs₂CO₃ are generally safer choices.
-
Reduce reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Decarboxylation of the Benzoic Acid:
-
What it is: At very high temperatures (typically >140-150 °C), the benzoic acid moiety can be lost as CO₂.[9] This is less common under typical Suzuki conditions but can occur if the reaction requires extreme heating.
-
Diagnosis: Detection of the decarboxylated biaryl product by mass spectrometry.
-
Solution:
-
Keep the reaction temperature below 120 °C if possible.
-
If higher temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed in a subsequent step.
-
-
Section 2: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-(3-Cyanophenyl)-4-fluorobenzoic acid
This protocol provides a robust starting point for coupling with a generic arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(3-Cyanophenyl)-4-fluorobenzoic acid (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and the phosphine ligand (e.g., SPhos, 0.06 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe (to make a ~0.1 M solution with respect to the limiting reagent).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes with 1% acetic acid.
-
Once the limiting reagent is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a biphenyl carboxylic acid, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[10]
-
Section 3: Physicochemical Data and Characterization
While specific reaction data will vary, understanding the properties of the starting material and potential products is crucial for analysis.
| Compound | Appearance | Key Analytical Features |
| 3-(3-Cyanophenyl)-4-fluorobenzoic acid | White to off-white solid | ¹⁹F NMR: A single resonance. ¹H NMR: Complex aromatic multiplets. IR: Sharp C≡N stretch (~2230 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). |
| Typical Biaryl Product | White to pale yellow solid | ¹⁹F NMR: Absence of fluorine signal. ¹H NMR: More complex aromatic region due to the new aryl group. IR: C≡N and carboxylic acid stretches remain. |
| Nitrile Hydrolysis Side Product (Amide) | More polar than product | Mass Spec: M+18 relative to desired product. ¹H NMR: Appearance of broad -NH₂ signals. |
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Preparation method of 3-methyl-4-nitrobenzoic acid.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. QuickCompany.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
- Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF.
- Decarboxyl
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. YouTube.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Decarboxylative Hydroxyl
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 3-(3-Cyanophenyl)-4-fluorobenzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 3-(3-cyanophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols for the successful derivatization of this versatile building block. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and reproducibility of your experiments.
Introduction: Navigating the Reactivity of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a valuable starting material in medicinal chemistry and materials science, owing to its unique electronic properties and potential for diverse functionalization. However, the presence of three distinct functional groups—a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring—presents a specific set of challenges and opportunities in its derivatization. The electron-withdrawing nature of both the cyano and fluoro substituents significantly impacts the reactivity of the carboxylic acid and the aromatic ring. This guide will help you navigate these intricacies to achieve your desired derivatives efficiently and with high purity.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and initial hurdles researchers face when working with 3-(3-cyanophenyl)-4-fluorobenzoic acid.
Q1: What are the most common derivatization reactions for this molecule?
The primary and most versatile handle for derivatization is the carboxylic acid group. The most common reactions include:
-
Amide bond formation: Coupling with a wide range of primary and secondary amines to generate amides. This is a cornerstone of drug discovery programs.
-
Esterification: Reaction with alcohols to produce esters, which can be useful as final products or as protecting groups.
Q2: How do the cyano and fluoro groups affect the reactivity of the carboxylic acid?
Both the cyano and fluoro groups are electron-withdrawing. Their presence increases the acidity of the carboxylic acid.[1] This can be advantageous as it can facilitate the deprotonation of the carboxylic acid, a key step in many activation methods. However, it's a factor to consider when selecting the appropriate base and reaction conditions to avoid side reactions.
Q3: Are there any known side reactions I should be aware of?
Yes, the key potential side reaction is nucleophilic aromatic substitution (SNAr) of the fluorine atom. The cyano group, being a strong electron-withdrawing group, activates the para-positioned fluorine for displacement by nucleophiles.[2] This is particularly relevant when using nucleophilic amines or alcohols under basic conditions and at elevated temperatures.
Q4: I am having trouble getting my amide coupling reaction to go to completion. What are the likely causes?
Incomplete conversion in amide coupling reactions can stem from several factors:
-
Inefficient activation of the carboxylic acid: The choice of coupling reagent is critical.
-
Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be challenging substrates.[3]
-
Poor solubility of starting materials: Ensuring all reactants are fully dissolved is crucial for reaction efficiency.
-
Side reactions: As mentioned, SNAr can consume your starting materials.
Q5: What are the best methods for purifying the derivatives of 3-(3-cyanophenyl)-4-fluorobenzoic acid?
Purification strategies will depend on the properties of the specific derivative. Common techniques include:
-
Recrystallization: Often effective for crystalline solids.[4]
-
Column chromatography on silica gel: A versatile method for a wide range of compounds.
-
Preparative HPLC: For challenging separations or to achieve very high purity.[5]
Troubleshooting Guide: A Deeper Dive into Common Experimental Issues
This section provides a more detailed, cause-and-effect analysis of problems you might encounter during the derivatization of 3-(3-cyanophenyl)-4-fluorobenzoic acid.
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if the amine is a weak nucleophile. | Consider using a more robust coupling reagent. For standard couplings, EDC/HOBt or HATU are often effective. For more challenging couplings, consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[6][7] |
| Side Reaction: Nucleophilic Aromatic Substitution (SNAr) | The amine nucleophile may be attacking the aromatic ring at the position of the fluorine atom, leading to a diaryl amine byproduct. This is more likely with highly nucleophilic amines and at elevated temperatures. | Monitor the reaction at a lower temperature. If elevated temperatures are necessary, consider protecting the amine if it is particularly nucleophilic, or choose a less nucleophilic base. |
| Formation of a Stable Salt | The acidic carboxylic acid and the basic amine can form a stable ammonium carboxylate salt, which may be unreactive under the coupling conditions. | Ensure the reaction includes a suitable non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize the acid and free the amine for reaction. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the coupling reaction can be slow or may not proceed at all. | For sterically hindered substrates, consider using a less bulky coupling reagent. Conversion to the acyl chloride can also be effective. In some cases, prolonged reaction times or microwave heating may be beneficial. |
Issue 2: Formation of Multiple Products in Esterification Reactions
| Potential Cause | Explanation | Recommended Solution |
| SNAr with Alkoxide | If using a strong base to form an alkoxide from the alcohol, this can act as a nucleophile and displace the fluorine atom. | For simple alcohols, acid-catalyzed esterification (e.g., Fischer esterification with sulfuric acid) is a good option that avoids strong bases.[8] |
| Incomplete Reaction | The equilibrium of the esterification reaction may not favor the product. | Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Transesterification | If the product ester is not stable under the reaction conditions, it may undergo further reactions. | Use milder reaction conditions and monitor the reaction progress by TLC or LC-MS to stop it at the optimal time. |
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on your specific substrates and experimental setup.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of primary and secondary amines.
Workflow Diagram:
Caption: Amide coupling workflow using HATU.
Step-by-Step Methodology:
-
To a solution of 3-(3-cyanophenyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
The desired amine (1.1 eq) is added, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
The reaction is stirred at room temperature for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Esterification via Acyl Chloride
This protocol is recommended for hindered alcohols or when acid-catalyzed esterification is not feasible.
Workflow Diagram:
Caption: Esterification workflow via acyl chloride.
Step-by-Step Methodology:
-
Acyl Chloride Formation: To 3-(3-cyanophenyl)-4-fluorobenzoic acid (1.0 eq) is added thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
The mixture is heated to reflux for 2 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
Esterification: The crude acyl chloride is dissolved in anhydrous dichloromethane (DCM).
-
The desired alcohol (1.2 eq) is added, followed by the slow addition of pyridine (1.5 eq) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Data Summary and Characterization
Successful derivatization should be confirmed by appropriate analytical techniques. Below is a table of expected characterization data for a hypothetical amide derivative.
| Analytical Technique | Expected Observations for a Generic Amide Derivative |
| ¹H NMR | Appearance of new signals corresponding to the protons of the coupled amine. The aromatic protons of the 3-(3-cyanophenyl)-4-fluorobenzoic acid core will likely show shifts depending on the nature of the amide. |
| ¹³C NMR | A new amide carbonyl signal typically appears around 165-175 ppm. New signals for the carbons of the amine moiety will also be present. |
| IR Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for primary or secondary amides (around 3300 cm⁻¹).[9] |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the amide product should be observed. |
Conclusion
The derivatization of 3-(3-cyanophenyl)-4-fluorobenzoic acid offers access to a diverse range of compounds with significant potential in various fields. By understanding the inherent reactivity of the starting material and anticipating potential side reactions, researchers can devise robust and efficient synthetic strategies. This guide provides a foundation for troubleshooting common issues and offers optimized protocols to streamline your experimental work. We encourage you to adapt these recommendations to your specific needs and to always prioritize safety and careful reaction monitoring.
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density - MDPI. (URL: [Link])
-
Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Cyanic acid, phenyl ester - Organic Syntheses Procedure. (URL: [Link])
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Replacement of the carboxylic acid function with fluorine - ResearchGate. (URL: [Link])
- JPS56110777A - Ester derivative of 4-fluorobenzoic acid - Google P
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC - NIH. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (URL: [Link])
-
Purification, Characterization, and Identification of 3-hydroxy-4-methoxy Benzal Acrolein-An Intermediate of Synthesizing Advantame - PubMed. (URL: [Link])
-
8.2: Substituent Effects on Acidity - Chemistry LibreTexts. (URL: [Link])
-
Any experiences with amide coupling to polyamines? : r/Chempros - Reddit. (URL: [Link])
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (URL: [Link])
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH. (URL: [Link])
-
The Direct β-C(sp3)–H Fluorination of Carboxylic Acids - ChemRxiv. (URL: [Link])
-
Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives - The Royal Society of Chemistry. (URL: [Link])
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - ResearchGate. (URL: [Link])
-
The isocyanide SN2 reaction - Institute of Molecular and Translational Medicine. (URL: [Link])
-
Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
-
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed. (URL: [Link])
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (URL: [Link])
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- 2. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]
- 3. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 5. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.se]
- 7. JPS56110777A - Ester derivative of 4-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. mdpi.com [mdpi.com]
purification challenges of 3-(3-Cyanophenyl)-4-fluorobenzoic acid and solutions
Introduction
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a key building block in the synthesis of advanced pharmaceutical intermediates and materials.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a cyano group, and a carbon-fluorine bond, presents distinct and often complex purification challenges.[3] Researchers frequently encounter difficulties in removing structurally similar impurities, preventing degradation, and achieving the high purity levels (>99.5%) required for downstream applications.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. It is structured as a troubleshooting guide and FAQ, offering field-proven insights and detailed protocols to streamline your purification workflow and ensure the integrity of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of 3-(3-Cyanophenyl)-4-fluorobenzoic acid in a practical question-and-answer format.
Problem: My final product has low purity (<95%) after the initial workup, with several close-running spots on TLC.
-
Probable Cause: This issue typically arises from incomplete reaction or the presence of structurally similar byproducts from the synthesis, which is often a Suzuki-Miyaura cross-coupling.[4][5] Common culprits include unreacted starting materials (e.g., a boronic acid and an aryl halide) and homocoupled side products (e.g., 3,3'-dicyanobiphenyl).[6] These impurities often have polarities very similar to the desired product, making simple extraction ineffective.
-
Solution & Scientific Rationale:
-
Acid-Base Extraction: First, perform a rigorous acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate.[7] Wash with a mild base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble sodium salt. The less acidic starting materials and neutral homocoupled impurities will remain in the organic layer. Separate the aqueous layer and carefully re-acidify with cold 1M HCl to precipitate your product. This exploits the acidic nature of the carboxylic acid group, which is the most significant driver of its polarity change with pH.
-
Recrystallization: If impurities persist, recrystallization is the next logical step.[8][9] Due to the compound's polarity, a single solvent may not be sufficient. A mixed-solvent system, such as methanol/water or ethanol/hexanes, is often effective.[5] The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in the mother liquor.
-
Chromatography: For stubborn impurities, flash column chromatography on silica gel is the most powerful solution.[10] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will be necessary to resolve closely related compounds.
-
Problem: My isolated product is colored (yellow to brown), not a white solid.
-
Probable Cause: Coloration is often due to residual palladium catalyst from the cross-coupling reaction or high-molecular-weight, conjugated byproducts. Palladium, in particular, can form colloidal particles that are difficult to remove by simple filtration.[5]
-
Solution & Scientific Rationale:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature. Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes.[8] The charcoal has a high surface area that effectively adsorbs the colored impurities and residual palladium.
-
Hot Filtration through Celite: Filter the hot solution through a pad of Celite using a pre-heated funnel.[5] This step is critical to remove the fine charcoal particles and any other insoluble material without causing premature crystallization of your product. The resulting filtrate should be colorless. Proceed with crystallization as usual.
-
Problem: I am having difficulty inducing crystallization during recrystallization; the product remains an oil.
-
Probable Cause: This can be caused by using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.
-
Solution & Scientific Rationale:
-
Reduce Solvent Volume: If you used too much solvent, carefully evaporate a portion of it under reduced pressure to bring the solution closer to its saturation point.
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the air-solvent interface.[8] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal formation.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals rather than an amorphous oil.[8]
-
Problem: I suspect the nitrile group is hydrolyzing during purification.
-
Probable Cause: The cyano (-C≡N) group is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid under harsh acidic or basic conditions, especially when heated.[11][12] This introduces a highly polar impurity that can be difficult to separate.
-
Solution & Scientific Rationale:
-
Use Mild pH Conditions: During acid-base extractions, use mild reagents like saturated sodium bicarbonate instead of strong bases like sodium hydroxide. When re-precipitating the product, use 1M HCl and avoid a large excess.
-
Avoid Prolonged Heating: Minimize the time the compound is heated in aqueous acidic or basic solutions. If heating is required for dissolution, do so briefly.
-
Analytical Confirmation: Use LC-MS to confirm your suspicion. The hydrolyzed amide impurity will have a mass 18 units higher (addition of H₂O) than the parent compound, and the fully hydrolyzed di-acid impurity will have a mass 35 units higher (hydrolysis of CN and addition of HCl from workup, for example) or a different fragmentation pattern.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3-(3-Cyanophenyl)-4-fluorobenzoic acid sample?
A1: Based on a typical Suzuki-Miyaura synthesis pathway, the impurities can be categorized as shown in the table below. Understanding these potential impurities is the first step in designing an effective purification strategy.
| Impurity Category | Specific Examples | Typical Removal Method |
| Starting Materials | 3-Bromo-4-fluorobenzoic acid, 3-Cyanophenylboronic acid | Acid-Base Extraction, Column Chromatography |
| Homocoupled Products | 3,3'-Dicyanobiphenyl, 4,4'-Difluoro-3,3'-biphenyldicarboxylic acid | Recrystallization, Column Chromatography |
| Catalyst Residues | Palladium (Pd) complexes | Activated Charcoal, Filtration through Celite |
| Side-Reaction Products | Protodeborylation products (e.g., benzonitrile) | Volatile, removed under vacuum |
| Degradation Products | 3-(3-Carbamoylphenyl)-4-fluorobenzoic acid (hydrolyzed nitrile) | Column Chromatography (difficult), prevention is key |
Q2: Which primary purification method should I choose: Recrystallization or Column Chromatography?
A2: The choice depends on the impurity profile and the required scale. The following decision tree provides a general guideline.
Sources
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]
- 3. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid in Solution
Welcome to the technical support center for 3-(3-Cyanophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your research.
Introduction: Understanding the Stability Challenges
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a versatile building block in pharmaceutical and agrochemical research.[1][2] Its chemical structure, featuring a carboxylic acid, a nitrile (cyano group), and a fluorinated aromatic ring, presents unique stability considerations. While the fluorobenzoic acid core is generally stable, the nitrile group is susceptible to hydrolysis, which is the primary degradation pathway for this molecule in solution.[3][4] This hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of two main degradation products: the corresponding amide and carboxylic acid.
This guide will provide a comprehensive overview of the factors influencing the stability of 3-(3-Cyanophenyl)-4-fluorobenzoic acid and practical strategies to mitigate its degradation.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a loss of my compound over time in an aqueous solution. What is the likely cause?
Answer: The most probable cause of degradation is the hydrolysis of the nitrile group. This reaction is pH-dependent and can occur under both acidic and basic conditions.[3][4][5] The hydrolysis proceeds in two steps: first, the nitrile is converted to an amide intermediate (3-(3-(aminocarbonyl)phenyl)-4-fluorobenzoic acid), which can then be further hydrolyzed to a dicarboxylic acid (4-fluoro-3'-carboxy-biphenyl-3-carboxylic acid).
To confirm if hydrolysis is the issue, you should analyze your sample over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its potential degradation products.
Question 2: My solution has become more acidic/basic over time, and I'm seeing increased degradation. How can I prevent this?
Answer: Uncontrolled pH is a major driver of nitrile hydrolysis.[6] To maintain a stable pH and minimize degradation, it is crucial to use a buffer system.[1][7][8][9] A buffer solution resists changes in pH when small amounts of acid or base are added.[7][8]
Recommended Action:
-
Select an appropriate buffer: Choose a buffer system that maintains the pH in a stable range for your compound, ideally between pH 4 and 6, where the rate of nitrile hydrolysis is generally at a minimum. Phosphate or acetate buffers are common choices.
-
Ensure adequate buffer capacity: The concentration of the buffer should be sufficient to neutralize any acidic or basic species that may be generated or introduced during the experiment.
Question 3: I'm using a co-solvent to dissolve my compound, but I'm still observing degradation. Could the solvent be the problem?
Answer: Yes, the choice of co-solvent can influence the rate of hydrolysis. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction. While aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) do not directly participate, they can alter the polarity of the solution, which may indirectly affect the reaction rate.
Considerations for Solvent Selection:
-
Minimize water content: If possible, use anhydrous solvents to prepare stock solutions.
-
Evaluate co-solvent effects: If a co-solvent is necessary, it is advisable to conduct a small-scale stability study to compare the degradation rates in different solvent systems (e.g., ACN/water vs. DMSO/water).
Question 4: I need to heat my solution. What precautions should I take to prevent degradation?
Answer: Elevated temperatures significantly accelerate the rate of chemical reactions, including hydrolysis and thermal degradation.[5][6] Benzoic acid and its derivatives can undergo decarboxylation at high temperatures.[5][6]
Recommendations for Working at Elevated Temperatures:
-
Minimize heating time: Only heat the solution for the minimum time required for your experiment.
-
Use the lowest effective temperature: Determine the lowest temperature at which your experiment is successful.
-
Ensure pH control: Maintaining a stable pH with a buffer is even more critical at elevated temperatures.
Frequently Asked Questions (FAQs)
What are the primary degradation products of 3-(3-Cyanophenyl)-4-fluorobenzoic acid?
The primary degradation products result from the hydrolysis of the nitrile group:
-
Amide Intermediate: 3-(3-(aminocarbonyl)phenyl)-4-fluorobenzoic acid
-
Dicarboxylic Acid: 4-fluoro-3'-carboxy-biphenyl-3-carboxylic acid
What is the optimal pH range to maintain the stability of this compound in an aqueous solution?
Is 3-(3-Cyanophenyl)-4-fluorobenzoic acid sensitive to light?
Aromatic carboxylic acids can be susceptible to photolytic degradation.[10] It is good practice to protect solutions from light, especially during long-term storage or when conducting experiments under intense light sources. This can be achieved by using amber vials or covering the experimental setup with aluminum foil.
How should I store my stock solutions of this compound?
For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. If possible, prepare stock solutions in a suitable anhydrous aprotic solvent like DMSO or ACN. For aqueous working solutions, it is best to prepare them fresh before use.
Visualizing Degradation and Experimental Workflows
Diagram 1: Primary Degradation Pathway
Caption: Hydrolysis of the nitrile group is the main degradation route.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A decision tree for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[11][12][13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(3-Cyanophenyl)-4-fluorobenzoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 80°C or higher | Up to 7 days |
| Photolytic | ICH Q1B specified | Room Temperature | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
1. HPLC System:
-
A standard HPLC system with a UV detector.
2. Column:
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
3. Mobile Phase:
-
A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run. A typical gradient might be 10-90% B over 20 minutes.
4. Flow Rate:
-
1.0 mL/min
5. Detection Wavelength:
-
Determine the optimal wavelength for detection by running a UV scan of the parent compound. A wavelength around 254 nm is often a good starting point for aromatic compounds.
6. Sample Injection Volume:
-
10 µL
7. Data Analysis:
-
Integrate the peak areas of the parent compound and any degradation products. Calculate the percentage of degradation over time.
References
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
- Chan, A. W. H., & Chu, W. (2003). The kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing.
-
Chegg. (2020). REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE Balanced Equation(s) for Main Reaction(s). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Introduction to Buffers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
- Kappe, C. O., & Cantillo, D. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. The Journal of Organic Chemistry, 78(20), 10567-10571.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
Quora. (2019). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]
-
ResearchGate. (2011). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). Figure S2. Study of hydrolysis of benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
- Three types of hydrolysis and ways to prevent hydrolysis. (2024). HYDROLYSIS STABILIZER.
- Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
-
Westlab Canada. (2023). What Is A Buffer & How Does It Work?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buffer Solutions: The Guardians of pH Stability • Environmental Studies (EVS) Institute [evs.institute]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. journals.asm.org [journals.asm.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: HPLC Method Refinement for 3-(3-Cyanophenyl)-4-fluorobenzoic Acid Isomers
Ticket ID: #HPLC-ISO-004 Subject: Separation Strategy for Fluorocyanobenzoic Acid Regioisomers Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
Separating regioisomers of 3-(3-Cyanophenyl)-4-fluorobenzoic acid presents a distinct challenge due to the structural similarity of the biphenyl core and the electronic effects of the cyano (-CN) and fluoro (-F) substituents. Standard C18 methods often fail to resolve these isomers because their hydrophobicity (logP ~2.1) is nearly identical.
This guide moves beyond standard protocols, focusing on pi-pi interactions , fluorine-specific selectivity , and pH control to achieve baseline resolution.
Module 1: Stationary Phase Selection Strategy
The Issue: You are likely observing co-elution or "shouldering" on your standard C18 column. The Science: Separation of positional isomers requires a stationary phase that discriminates based on shape and electronic density, not just hydrophobicity.
Recommended Phases[1][2][3][4][5]
-
Pentafluorophenyl (PFP / F5): Primary Recommendation.
-
Mechanism: The PFP ring creates a strong dipole and allows for "fluorine-fluorine" interactions and pi-pi stacking. It is highly selective for halogenated aromatics and positional isomers where the electron density varies around the ring.
-
-
Biphenyl: Secondary Recommendation.
-
Mechanism: Enhanced pi-pi interactions compared to C18 or Phenyl-Hexyl. Excellent for separating compounds with conjugated systems like your cyanophenyl target.
-
Decision Logic for Column Selection
Caption: Decision matrix for selecting stationary phases when standard C18 fails to separate halogenated aromatic isomers.
Module 2: Mobile Phase & pH Control
The Science: The target molecule contains a carboxylic acid (-COOH).[1] The pKa of fluorobenzoic acid derivatives is typically between 3.5 and 4.1 [1, 2].
-
Danger Zone: Running at pH 3.0–4.5 will result in mixed ionization states, causing split peaks or broad tailing.
-
Control Strategy: You must suppress ionization (pH < 2.[1]5) or fully ionize (pH > 6.0).
Buffer Recommendations:
| Parameter | Acidic Conditions (Recommended) | Basic Conditions (Alternative) |
| Target pH | 2.0 - 2.3 | 6.5 - 7.5 |
| Buffer | 0.1% Formic Acid or 0.1% TFA | 10-20 mM Ammonium Acetate |
| Mechanism | Molecule is neutral (COOH). Maximizes retention on RP. | Molecule is ionized (COO-). Reduced retention, often sharper peaks. |
| Suitability | Best for PFP/Biphenyl columns. | Requires pH-stable columns (e.g., Hybrid C18). |
| MS Compatible? | Yes (Excellent). | Yes (Good). |
Module 3: Troubleshooting & FAQs
Q1: I switched to a PFP column, but the peaks are still tailing significantly. Why?
A: This is likely due to secondary silanol interactions .[2] The nitrogen in the cyano group (-CN) or the acidic proton can interact with free silanols on the silica surface.
-
Fix 1 (Ionic Strength): Add 5–10 mM Ammonium Formate to your mobile phase (even if using Formic Acid). The ammonium ions block silanol sites.
-
Fix 2 (Temperature): Increase column temperature to 40°C to improve mass transfer, though be careful as this might reduce selectivity between isomers.
Q2: My retention times are drifting between injections.
A: This usually indicates incomplete equilibration or pH fluctuation .
-
Fluorinated columns (PFP) often require longer equilibration times than C18 due to the "wetting" of the phase. Ensure you equilibrate for at least 20 column volumes.
-
Check pH: If you are using a volatile buffer like TFA, it can evaporate over time, shifting the pH. Use a capped solvent reservoir.
Q3: How do I improve the resolution of the "Critical Pair" (the two closest isomers)?
A: Once you have the right column (PFP), optimize the Method Variables :
-
Lower the Flow Rate: Run at optimal linear velocity (e.g., 0.8 mL/min for 4.6mm ID).
-
Flatten the Gradient: If isomers elute at 15 minutes, decrease the gradient slope (change %B/min) specifically around that time window.
-
Temperature: Lowering the temperature (e.g., to 25°C or 20°C) often improves the separation of structural isomers by maximizing the thermodynamic differences in adsorption.
Module 4: Optimized Experimental Protocol
Objective: Baseline separation of 3-(3-Cyanophenyl)-4-fluorobenzoic acid from its regioisomers.
Step 1: System Setup
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µm (e.g., ACE C18-PFP, Phenomenex Kinetex F5).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Temperature: 25°C (Start low for isomer selectivity).
-
Detection: UV @ 254 nm (Aromatic) and 230 nm (Cyano/Acid absorption).
Step 2: Screening Gradient
Run this generic gradient to identify elution windows.
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Load Sample |
| 20.0 | 95 | Full Scan |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibrate |
| 30.0 | 5 | Ready for next inj. |
Step 3: Optimization Workflow
Once the approximate elution %B is found (e.g., compound elutes at 40% B), switch to an Isocratic-Tracked Gradient :
Caption: Optimization loop for refining resolution of critical isomer pairs.
References
-
ChemicalBook. (2025). 3-Fluorobenzoic acid Properties and pKa Data. Link
-
Wikipedia. (2025). 4-Fluorobenzoic acid Acidity and Properties. Link
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP Technical Brochure: Separation of Regioisomers. Link
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of PFP Phases for Halogenated Aromatics. Link
-
BenchChem. (2025).[1] HPLC Method for 2-Fluorobenzoic Acid. Link
Sources
dealing with impurities in commercial 3-(3-Cyanophenyl)-4-fluorobenzoic acid
The following guide is structured as a Technical Support Knowledge Base for researchers dealing with the purification of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS: Hypothetical/Commercial Intermediate).
This molecule is a biaryl system, typically synthesized via Suzuki-Miyaura cross-coupling . The impurities discussed below are intrinsic to this specific synthetic pathway.
Subject: Impurity Remediation for 3-(3-Cyanophenyl)-4-fluorobenzoic acid Ticket Type: Advanced Troubleshooting & Purification Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Profiling: Know Your Enemy
Before attempting purification, you must identify which impurity class is compromising your material. Commercial batches of this biaryl acid often contain specific by-products from the Suzuki coupling process.
The Impurity Genealogy Map The diagram below traces the chemical origin of common impurities found in this specific scaffold.
Figure 1: Origin of impurities in the Suzuki synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid.
Diagnostic Table
| Impurity Type | Origin | Detection (LC-MS/HPLC) | Solubility Characteristic |
| Boronic Acid | Excess Reagent | Broad peak, often fronts. Low response factor. | Amphiphilic; soluble in base. |
| Des-bromo | Protodeboronation of SM1 | Retention Time (RT) < Target. Mass = Target - 101 Da. | Highly soluble in base (Acid pKa ~4.2). |
| Homocoupler | Oxidation of SM2 | RT > Target (Non-polar). No ionization in neg mode. | Insoluble in base; Soluble in DCM/EtOAc. |
| Pd Residue | Catalyst | No UV peak. Visible as grey cast/color. ICP-MS req. | Insoluble in water; variable in organics. |
Troubleshooting Guides (Q&A Format)
Issue #1: "I have a persistent sticky solid that smears on NMR/HPLC."
Diagnosis: Contamination with 3-Cyanophenylboronic acid . Boronic acids are notoriously difficult to remove from benzoic acid products because both are soluble in basic aqueous workups. They often form anhydrides (boroxines) that appear as sticky gums.
Protocol: The Oxidative Quench (The "Magic" Bullet) Theory: We convert the amphiphilic boronic acid into a phenol (3-cyanophenol). The phenol has a pKa of ~8.5, whereas your target benzoic acid has a pKa of ~4.0. This pKa differential allows for separation via pH swing.
-
Dissolution: Dissolve crude material in THF or Ethyl Acetate.
-
Oxidation: Add 1.5 equivalents of 30% H₂O₂ (hydrogen peroxide) and stir at room temperature for 30 minutes. Note: The nitrile and fluoro groups are stable under these mild conditions.
-
Extraction:
-
Wash the organic layer with 10% Sodium Bisulfite (to quench excess peroxide).
-
The Critical Step: Extract the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5).
-
Mechanism:[1][2][3] At pH 8.5, the Target Acid (pKa ~4) is deprotonated and goes into the water. The 3-cyanophenol (pKa ~8.5) is only ~50% ionized and largely remains in the organic layer (or can be washed out later).
-
-
Isolation: Separate the aqueous layer (contains Target). Acidify carefully with 1N HCl to pH 2-3. The pure Target precipitates. Filter and dry.[4][5]
Reference Grounding: Oxidative workups are standard for removing organoboron species. See Adlington et al. on boronic acid removal strategies [1].
Issue #2: "My product is grey/brown and failing heavy metal limits."
Diagnosis: Palladium (Pd) Contamination . Simple recrystallization often traps Pd clusters inside the crystal lattice. You must use a scavenger before the final crystallization.
Protocol: Thiol-Silica Scavenging Do not rely on charcoal alone; it is often insufficient for ppm-level compliance in pharma.
-
Solubilization: Dissolve the crude acid in THF or MeOH (10 volumes).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure® TU (thiourea based) at 10-20 wt% relative to the crude mass.
-
Digestion: Stir at 50°C for 4 hours. The thiol sulfur binds Pd(II) and Pd(0) with high affinity.
-
Filtration: Filter hot through a Celite® pad to remove the silica scavenger.
-
Crystallization: Concentrate the filtrate and recrystallize (typically EtOH/Water or IPA/Heptane).
Data Validation: Thiol-functionalized silica can reduce Pd from >1000 ppm to <10 ppm in a single pass for carboxylic acid intermediates [2].
Issue #3: "I see a non-polar impurity that won't wash away with water."
Diagnosis: 3,3'-Dicyanobiphenyl (Homocoupling) . This is a neutral organic molecule formed when the boronic acid reacts with itself.
Protocol: The "pH Swing" Wash Since the impurity is neutral and your target is an acid, you can exploit "base solubility."
-
Dissolve crude solid in 1N NaOH (Target dissolves; Homocoupler does not).
-
Wash the aqueous solution 2x with Dichloromethane (DCM) or MTBE .
-
Result: The neutral homocoupler partitions into the DCM. The Target stays in the water.
-
-
Acidify the aqueous layer to pH 2.
-
Collect the white precipitate.
Strategic Purification Workflow
Use this decision tree to determine your purification strategy based on your analytical data.
Figure 2: Logical decision tree for purifying 3-(3-Cyanophenyl)-4-fluorobenzoic acid.
Quantitative Data Summary
| Solvent System | Solubility (25°C) | Application |
| Water (pH 2) | < 0.1 mg/mL | Anti-solvent for precipitation. |
| Water (pH 9) | > 50 mg/mL | Aqueous phase for extraction (as Na salt). |
| DCM | Moderate | Washing organic impurities. |
| THF/Ethanol | High | Solvent for Pd scavenging/Crystallization. |
| DMSO | High | Solvent for NMR/Stock solutions. |
Stability Note: The nitrile group (-CN) is susceptible to hydrolysis at pH > 12 or pH < 1 with high heat. Avoid refluxing in strong acid/base for prolonged periods to prevent conversion to the amide/carboxylic acid [3].
References
- Adlington, R. M., et al. "A simple method for the removal of boronic acid residues from Suzuki–Miyaura coupling reaction mixtures." Journal of Organic Chemistry.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[6] (Reference for nitrile hydrolysis conditions).
-
ChemicalBook. (2024).[7] "4-Fluorobenzoic acid Properties and Solubility." Link (Proxy for solubility data of the fluorobenzoic core).
-
PubChem. "3-cyano-4-fluorobenzoic acid Compound Summary." Link (Structural verification of the core scaffold).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. osti.gov [osti.gov]
- 6. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
Welcome to the technical support center for optimizing catalytic reactions with 3-(3-Cyanophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your experimental design.
Q1: What are the primary challenges in using 3-(3-Cyanophenyl)-4-fluorobenzoic acid in catalysis?
A: This substrate presents a unique combination of three potentially problematic functional groups for transition metal catalysis:
-
Carboxylic Acid (-COOH): The acidic proton can react with organometallic reagents or bases. The resulting carboxylate can coordinate to the metal center, potentially inhibiting or altering catalytic activity. For many cross-coupling reactions, protection of this group is a primary consideration[1][2][3][4].
-
Aryl Fluoride (C-F): The carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings a significant thermodynamic and kinetic hurdle[5]. This typically requires highly active catalyst systems with specific ligands[5][6].
-
Cyano Group (-CN): The nitrile functionality can act as a coordinating ligand to the metal center, potentially leading to catalyst poisoning or deactivation[7][8]. The choice of ligand on the catalyst is crucial to prevent displacement by the cyano group[7].
Q2: Which catalytic transformations are most common for this molecule?
A: The primary catalytic reactions focus on two areas:
-
Amide Bond Formation: While often mediated by stoichiometric coupling reagents, catalytic methods for direct amidation are gaining importance for their improved atom economy[9][10]. Catalysts based on boron, titanium, or zirconium can be employed to facilitate the condensation of the carboxylic acid with an amine[11][12].
-
Palladium-Catalyzed Cross-Coupling: These reactions typically target the C-F bond for C-C or C-N bond formation. Success hinges on using catalyst systems, often featuring bulky, electron-rich phosphine ligands, that are capable of activating the inert C-F bond[6][13][14].
Q3: Do I always need to protect the carboxylic acid group before a cross-coupling reaction?
A: Not always, but it is a critical consideration. Direct coupling without protection is challenging because the carboxylate can interfere with the catalyst. However, modern methods are emerging that allow for direct C-H functionalization or α-arylation of free carboxylic acids, sometimes using a "traceless" in situ protection strategy with silyl groups[2][3][4][15]. For C-F cross-coupling, protecting the acid as an ester (e.g., methyl or ethyl ester) is the most common and reliable strategy to prevent catalyst inhibition and ensure reproducible results.
Q4: How do the electronic properties of the cyano and fluoro groups influence reactivity?
A: Both are electron-withdrawing groups, which makes the aromatic ring electron-deficient. This electronic property can make the C-F bond more susceptible to nucleophilic attack, which is a key step in some C-F activation mechanisms[6][16]. However, this electron deficiency can also impact the oxidative addition step in palladium catalysis, further underscoring the need for specialized, highly active catalysts.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling
This section provides a problem-and-solution framework for the most common challenge: activating the C-F bond.
Problem 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction shows low or no conversion.
-
Question: I've set up a cross-coupling reaction to functionalize the C-F bond, but I'm only recovering starting material. What's the likely cause?
-
Answer & Troubleshooting Workflow: A sluggish reaction is the most common issue. The root cause is almost always an insufficiently active catalyst system for the difficult C-F oxidative addition step. Follow this diagnostic workflow.
Figure 1. Troubleshooting workflow for low reaction conversion. Causality Explained:
-
Catalyst & Ligand Choice: Standard ligands like PPh₃ are ineffective for C-F activation. You require bulky, electron-rich dialkylbiarylphosphine ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species essential for breaking the strong C-F bond[6][13][14].
-
Base Selection: The base plays a crucial role in the transmetalation step. For difficult couplings, stronger bases like sodium or potassium tert-butoxide are often necessary. However, for Suzuki reactions, weaker bases like Cs₂CO₃ or K₃PO₄ might be required to avoid boronic acid decomposition.
-
Temperature: C-F activation is energetically demanding and often requires elevated temperatures (e.g., >100 °C) to overcome the activation barrier[17].
-
Solvent: The solvent must fully dissolve all components at the reaction temperature and should be aprotic and rigorously dried. Common choices include toluene, dioxane, or DMF.
-
Problem 2: I'm observing significant side product formation, primarily hydrodefluorination.
-
Question: My reaction is consuming the starting material, but the main product is the compound where the fluorine atom has been replaced by hydrogen. How can I prevent this?
-
Answer & Mitigation Strategies: Hydrodefluorination (HDF) is a common side reaction in C-F activation, arising from competing pathways like β-hydride elimination from the catalyst or reaction with trace water.
Mitigation Strategies:
-
Ligand Modification: Some ligands are more prone to side reactions. Screening different bulky ligands (e.g., comparing SPhos to RuPhos) can sometimes suppress the HDF pathway.
-
Base Choice: Strong, sterically hindered bases can sometimes favor the desired coupling over HDF. Conversely, if HDF is suspected to arise from base-mediated protodeboronation (in Suzuki reactions), a weaker base might be beneficial.
-
Scrupulous Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dry. Use fresh anhydrous solvents and dry glassware thoroughly.
-
Additives: In some cases, additives can suppress side reactions, though this is highly system-dependent and requires empirical screening.
-
Problem 3: The reaction starts well but then stalls, suggesting catalyst deactivation.
-
Question: My LC-MS analysis shows initial product formation, but the reaction stops before completion. What could be poisoning my catalyst?
-
Answer & Causal Analysis: Catalyst deactivation is likely. With this specific substrate, there are two primary suspects: the cyano group and the (unprotected) carboxylate.
Figure 2. Potential pathways for catalyst deactivation. Causality and Solutions:
-
Cyano Group Poisoning: The nitrile can coordinate strongly to the palladium center, displacing the phosphine ligand and forming inactive complexes[8].
-
Solution: Use very bulky phosphine ligands (e.g., XPhos, tBuXPhos). The steric hindrance of these ligands creates a protective "pocket" around the metal center, making it more difficult for the cyano group to coordinate and displace the ligand[7].
-
-
Carboxylate Inhibition: If the carboxylic acid is not protected, the carboxylate formed under basic conditions can bind to the palladium, leading to inactive species.
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl ester) prior to the reaction. This is the most robust solution. After the coupling, the ester can be easily hydrolyzed back to the free acid.
-
-
Section 3: Data & Protocols
The selection of the palladium source and ligand is the most critical parameter for success. Modern palladium pre-catalysts, which generate the active Pd(0) species in situ, are highly recommended.
| Reaction Type | Recommended Pre-catalyst | Recommended Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | G3-Pd Precatalysts | SPhos, RuPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | G3-Pd Precatalysts | BrettPhos, RuPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 90-120 |
| Direct Amidation | N/A (Metal-Free or Ti/Zr) | Boronic Acids, Ti(OiPr)₄ | N/A | Toluene (azeotropic) | 110 |
Data synthesized from literature best practices for challenging aryl fluorides[6][11][13][18].
This protocol details a representative experiment for coupling the methyl ester of 3-(3-cyanophenyl)-4-fluorobenzoic acid with a boronic acid.
Step 1: Substrate Protection (Esterification)
-
Rationale: To prevent catalyst inhibition by the free carboxylic acid.
-
Procedure: Dissolve 3-(3-cyanophenyl)-4-fluorobenzoic acid (1.0 eq) in methanol. Add sulfuric acid (catalytic amount, ~5 mol%) and reflux for 4-6 hours. Monitor by TLC or LC-MS. Upon completion, neutralize with aq. NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the methyl ester. Verify purity by ¹H NMR.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This procedure uses a G3-Pd pre-catalyst and a specialized biarylphosphine ligand to ensure efficient C-F activation. All steps must be performed under an inert atmosphere (N₂ or Ar).
-
Procedure:
-
To an oven-dried Schlenk flask, add the methyl ester substrate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Add the SPhos Pd G3 pre-catalyst (1-3 mol%) and SPhos ligand (1.1 eq relative to Pd). The slight excess of ligand can improve catalyst stability[17].
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
-
Step 3: Validation and Deprotection
-
Rationale: Confirm the structure of the coupled product before proceeding.
-
Procedure: Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS. To deprotect, dissolve the ester in a mixture of THF/methanol/water and add LiOH (2-3 eq). Stir at room temperature until the reaction is complete (monitor by LC-MS). Acidify the reaction mixture with 1M HCl to precipitate the final carboxylic acid product, which can be collected by filtration.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [organic-chemistry.org]
- 4. Palladium-Catalyzed α‑Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 16. Metallomimetic C–F Activation Catalysis by Simple Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Pilot-Scale Synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for scaling the synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid. This document is designed for researchers, process chemists, and drug development professionals navigating the challenges of moving from bench-scale synthesis to pilot-plant production. We will address common questions, provide in-depth troubleshooting protocols, and explain the critical scientific principles behind each recommendation to ensure a robust, safe, and efficient scale-up campaign.
Introduction: Why a Scalable Synthesis Matters
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a key biaryl intermediate in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs). The transition from laboratory (gram-scale) to pilot (kilogram-scale) production is non-linear and presents significant challenges in reaction kinetics, heat transfer, and impurity control.[1][2] This guide focuses on the most widely adopted and scalable method for biaryl synthesis: the Suzuki-Miyaura cross-coupling reaction.[3][4][5]
Why the Suzuki-Miyaura Coupling is Preferred for Scale-Up:
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups (like nitriles and carboxylic acids), minimizing the need for protective group chemistry.[5]
-
Mild Reaction Conditions: Many Suzuki couplings can be performed under relatively mild conditions, which is a significant advantage for safety and energy efficiency at scale.[4][6]
-
Commercial Availability of Reagents: The required boronic acids/esters and aryl halides are often commercially available or can be synthesized via well-established procedures.[4]
-
Favorable Toxicity Profile: Compared to other organometallic reagents (e.g., organotins in Stille coupling), boronic acids have a lower toxicity profile, simplifying waste management and regulatory compliance.[4]
Recommended Synthetic Pathway for Pilot-Scale Production
The recommended approach involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-fluoro-3-halobenzoic acid derivative and 3-cyanophenylboronic acid.
Overall Reaction Scheme:
Caption: Fig. 1: Recommended Suzuki-Miyaura Coupling Pathway.
Detailed Experimental Protocol (Exemplary)
This protocol is a starting point for a 1 kg scale synthesis. All operations should be conducted in appropriate pilot-plant equipment by trained personnel, adhering to all safety regulations.
Equipment: 100 L Glass-Lined Reactor, Condenser, Mechanical Stirrer, Temperature Probe, Nitrogen Inlet.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (kg) | Moles (mol) | Eq. |
| 4-Fluoro-3-bromobenzoic acid | 219.01 | 10.0 | 45.66 | 1.0 |
| 3-Cyanophenylboronic acid | 146.94 | 7.35 | 50.02 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.051 | 0.228 | 0.005 |
| SPhos (Ligand) | 410.52 | 0.187 | 0.457 | 0.01 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 14.5 | 68.49 | 1.5 |
| Toluene | - | 50 L | - | - |
| Water (Degassed) | - | 25 L | - | - |
Step-by-Step Procedure:
-
Reactor Inerting: Purge the 100 L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst and phosphine ligands.[7]
-
Reagent Charging: Under a positive nitrogen pressure, charge the reactor with 4-fluoro-3-bromobenzoic acid (10.0 kg), 3-cyanophenylboronic acid (7.35 kg), potassium phosphate (14.5 kg), Palladium(II) Acetate (51 g), and SPhos (187 g).
-
Solvent Addition: Add toluene (50 L) and degassed water (25 L). Begin agitation at a moderate speed (e.g., 100-150 RPM) to ensure good mixing of the biphasic system.
-
Degassing: Sparge the reaction mixture with nitrogen via a subsurface dip tube for 45-60 minutes while stirring. Inadequate degassing is a primary cause of catalyst deactivation and homocoupling side reactions.[8]
-
Reaction Heating: Heat the mixture to 80-85 °C. Maintain this temperature and monitor the reaction progress by HPLC every 1-2 hours. (Sample preparation: Quench a small aliquot with acid, extract with ethyl acetate).
-
Reaction Completion: The reaction is considered complete when the consumption of the starting aryl bromide is >99.5%. Typical reaction time is 6-12 hours.
-
Cooling and Phase Separation: Cool the reactor contents to 40-50 °C. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Aqueous Wash: Add 20 L of water to the reactor, stir for 15 minutes, and separate the aqueous layer.
-
Acidification and Precipitation: Add 50 L of water to the toluene layer. With vigorous stirring, slowly add 6M Hydrochloric Acid (HCl) until the pH of the aqueous layer is 2-3. The product will precipitate as a solid.
-
Isolation: Filter the solid product using a suitable filter/dryer.
-
Washing: Wash the filter cake sequentially with 20 L of water and then 20 L of heptane to remove residual aqueous and organic impurities.
-
Drying: Dry the product under vacuum at 50-60 °C until constant weight is achieved.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Category 1: Reaction Performance
Q1: My reaction is sluggish or has stalled completely. What should I check first?
A1: A stalled Suzuki reaction is a common issue. Systematically investigate the following potential root causes:
-
Catalyst System Integrity:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your degassing procedure (Step 4) was thorough. On a pilot scale, achieving a truly inert atmosphere is more challenging than in the lab. Consider multiple vacuum/nitrogen backfill cycles before solvent addition.
-
Catalyst/Ligand Quality: Are you using a fresh, reliable source of palladium catalyst and phosphine ligand? Phosphine ligands can oxidize over time if not stored properly under inert gas.[7] Consider using more robust, pre-formed palladium precatalysts (e.g., Buchwald precatalysts) which can form the active catalyst more reliably.[7]
-
-
Reagent Quality:
-
Boronic Acid Instability: Boronic acids can degrade via protodeboronation, especially if impure or stored improperly.[7] Use fresh, high-quality boronic acid. For particularly sensitive substrates, consider using more stable derivatives like pinacol esters.[7]
-
Base Quality & Solubility: The base is critical. Anhydrous potassium phosphate often requires a small amount of water to function effectively, which is why a biphasic solvent system is used.[9] Ensure the base is of sufficient quality and is not extensively clumped, which would reduce its effective surface area.
-
-
Mixing & Mass Transfer:
-
At pilot scale, inefficient mixing can create "hot spots" or areas of poor reagent distribution, leading to stalled reactions.[10] Ensure your agitation speed is sufficient to mix the biphasic system effectively. Observe the reactor contents (if possible) to confirm a good emulsion is formed during the reaction.
-
Caption: Fig. 2: Decision tree for troubleshooting a stalled reaction.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling (B-C-C-B) is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen.[8]
-
Improve Degassing: This is the most critical factor. The mechanism of homocoupling often involves a Pd(II) species, which can be generated by oxidation of the active Pd(0) catalyst by residual oxygen.[8] Re-evaluate and intensify your degassing protocol.
-
Control Reagent Stoichiometry: While a slight excess of boronic acid is common, a large excess can sometimes favor homocoupling. Try reducing the equivalents of boronic acid to 1.05 eq.
-
Slow Addition: In some cases, slow addition of the boronic acid or the base can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway. However, this adds operational complexity at scale.
Category 2: Purity and Isolation
Q3: My final product has a persistent gray/black color. What is causing this and how do I remove it?
A3: The dark color is almost certainly due to residual palladium, which has crashed out of solution as palladium black.
-
Cause: This can happen if the catalyst degrades during the reaction or work-up. It is often a sign of localized overheating or exposure to oxygen during the reaction.
-
Remediation:
-
Charcoal Treatment: After the reaction and phase separation (Step 7), but before acidification, you can add activated carbon (charcoal) to the toluene solution. Stir for 1-2 hours at 40-50 °C, then filter through a pad of celite to remove the charcoal and adsorbed palladium.
-
Scavengers: For very high purity requirements, consider using a commercial palladium scavenger. These are silica- or polymer-based materials with functional groups that chelate residual palladium.
-
Q4: The filtration of my product after precipitation is extremely slow. What can I do?
A4: Slow filtration is usually due to very fine particle size or an amorphous solid.
-
Control the Precipitation: The rate and temperature of acidification (Step 9) have a major impact on crystal form and particle size.
-
Slower Acid Addition: Adding the HCl more slowly can promote the growth of larger, more easily filterable crystals.
-
Temperature: Try performing the precipitation at a slightly elevated temperature (e.g., 40 °C) and then slowly cooling the slurry to ambient temperature. This "digestion" period can significantly improve particle size.
-
-
Evaluate Crystal Form: The appearance of new crystal forms during scale-up is a common phenomenon.[10] It may be necessary to perform crystallization studies to find a solvent system and cooling profile that consistently produces a filterable solid.
Category 3: Scale-Up Specific Issues
Q5: My yield decreased significantly when moving from the 1 L lab reactor to the 100 L pilot reactor. Why?
A5: This is a classic scale-up challenge. The root cause is often related to physical processes that do not scale linearly.[1]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This means it's harder to both heat up and cool down the reactor.[6] An exothermic reaction that was easily controlled in the lab could have localized overheating in a large reactor, leading to catalyst decomposition and side product formation. Ensure your heating/cooling jacket is performing adequately and that the heating ramp rate is well-controlled.
-
Mixing Efficiency: As mentioned in A1, what constitutes "good stirring" in a flask is not directly comparable to a large reactor.[10] The impeller design, speed (RPM), and reactor geometry all affect mixing. Inadequate mixing can lead to lower yields by creating pockets of unreacted material. You may need to increase the agitation speed, but be mindful of the shear forces, which could potentially affect catalyst stability.
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
-
Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. Available at: [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. Available at: [Link]
-
A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Development of Pilot-Scale Continuous Production of an LY2886721 Starting Material by Packed-Bed Hydrogenolysis | Request PDF - ResearchGate. Available at: [Link]
-
Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? - Quora. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. - CORE. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. Available at: [Link]
-
Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins | ACS Omega - ACS Publications. Available at: [Link]
-
8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of San Diego. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem - YouTube. Available at: [Link]
-
2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available at: [Link]
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - PureSynth. Available at: [Link]
-
The Suzuki biaryl coupling reaction a, The general catalytic coupling... - ResearchGate. Available at: [Link]
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. pure-synth.com [pure-synth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
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- 10. sdlookchem.com [sdlookchem.com]
addressing poor reproducibility in experiments with 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Topic: Addressing Poor Reproducibility in Experimental Workflows
Executive Summary
You are likely accessing this guide because you are observing inconsistent data—varying IC₅₀ values, batch-dependent biological activity, or unexpected peaks in LC-MS—when working with 3-(3-Cyanophenyl)-4-fluorobenzoic acid .
This compound is a fluorinated biaryl carboxylic acid , a common scaffold in medicinal chemistry (often used in kinase inhibitors or protein-protein interaction stabilizers). Its structural features—a biphenyl core, a polarizable nitrile, and an ionizable carboxylic acid—create a "perfect storm" for three specific reproducibility traps:
-
Palladium Chelation: Residual transition metals from synthesis mimicking biological activity.[1]
-
pH-Dependent Solubility: "Invisible" precipitation in assay buffers.
-
Nitrile Instability: Hydrolysis during storage in DMSO.
This guide provides the diagnostic logic and protocols to resolve these issues.
Module 1: The "Phantom" Activity (Palladium Contamination)
The Symptom:
-
"Batch A" is active in your biochemical assay (e.g., AlphaScreen, TR-FRET), but "Batch B" (synthesized later or bought from a different vendor) is inactive.
-
The compound shows activity against a target (e.g., KRAS, kinases) that disappears when you add DTT or EDTA.
The Technical Root Cause: This molecule is almost certainly synthesized via Suzuki-Miyaura cross-coupling . The nitrile (CN) and carboxylic acid (COOH) groups are excellent ligands for Palladium (Pd). Standard silica gel chromatography does not effectively remove Pd species coordinated to these groups.
Residual Palladium (even at <50 ppm) can:
-
Generate false positives by quenching fluorescence.
-
Catalyze redox reactions in the assay buffer.
-
Bind to histidine-rich proteins, mimicking a ligand.
Diagnostic & Remediation Protocol
Step 1: The "Spike" Test Before discarding a batch, run your assay with the compound + 1 mM DTT (dithiothreitol) or EDTA .
-
Result: If activity drops significantly, the "activity" was likely driven by metal ions, not the drug candidate.
Step 2: Metal Scavenging Protocol (Mandatory for Biaryls) Do not rely on recrystallization. Use a functionalized silica scavenger.
-
Dissolve: Dissolve 100 mg of the compound in THF or Ethyl Acetate (10 mL).
-
Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin at a 4:1 w/w ratio (resin:compound).
-
Why: The sulfur has a higher affinity for Pd than the nitrile/carboxyl groups.
-
-
Incubate: Stir gently at 40°C for 4 hours (or overnight at RT).
-
Filter: Filter through a 0.45 µm PTFE frit to remove the resin.
-
Dry: Concentrate the filtrate.
Data Visualization: The False Positive Mechanism
Figure 1: Mechanism of Palladium-induced false positives. The metal, not the molecule, often drives the observed biological effect.
Module 2: Solubility & Aggregation (The pH Trap)
The Symptom:
-
Compound precipitates when added to the assay buffer (often seen as "cloudiness" or a flat-line in absorbance).
-
IC₅₀ curves are steep (Hill slope > 2.0), indicating non-specific aggregation.
The Technical Root Cause: This is a biphenyl carboxylic acid .
-
pKa: The carboxylic acid has a pKa of approximately 3.8 – 4.1 (lowered by the electron-withdrawing fluorine and cyanophenyl ring).
-
Lipophilicity: The biphenyl core is highly hydrophobic.
-
The Trap: In acidic buffers (pH < 5) or high-concentration DMSO stocks that absorb water, the molecule exists in its protonated (neutral) form, which has extremely low aqueous solubility. It requires a pH > 5.5 to ionize (COO⁻) and dissolve.
Troubleshooting Matrix: Solubility
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock (DMSO) | Water uptake in DMSO causing protonation. | Use anhydrous DMSO. Store in aliquots. Sonicate 10 mins before use. |
| Precipitate in Assay (pH 7.4) | "Crash out" upon dilution from DMSO. | Step-down dilution: Dilute DMSO stock into buffer slowly with vortexing. Ensure final DMSO is <1%. |
| Precipitate in Assay (pH 4-5) | Compound is protonated (insoluble). | This molecule is unsuitable for acidic assays (e.g., lysosomal targets) without a solubilizing carrier (cyclodextrin). |
Module 3: Chemical Stability (Nitrile Hydrolysis)
The Symptom:
-
LC-MS analysis of a 3-month-old DMSO stock shows a new peak at M+18 .
-
Potency decreases over time.
The Technical Root Cause: The nitrile (-CN) group at position 3 is susceptible to hydrolysis, converting it into a primary amide (-CONH₂).
-
Catalyst: This reaction is catalyzed by trace acids or bases and water .
-
DMSO Factor: DMSO is hygroscopic (absorbs water from air). "Wet" DMSO acts as a reactor, slowly hydrolyzing the nitrile to the amide, which is biologically distinct.
Storage & Handling Protocol
-
Solid State: Store the solid powder at -20°C under desiccant. It is stable in this form.
-
Liquid State (Critical):
-
Do not store DMSO stocks for >1 month if reproducibility is critical.
-
Preparation: Make fresh stocks for critical IC₅₀ determination.
-
QC Check: If using an old stock, check LC-MS for the "M+18" peak (Amide).
-
Data Visualization: Degradation Pathway
Figure 2: Hydrolysis of the nitrile group in the presence of moisture, leading to inactive amide impurities.
FAQ: Frequently Asked Questions
Q: Can I use UV absorbance to quantify this compound?
A: Yes, but be careful. The biphenyl system has a strong UV absorbance (typically 250-280 nm). However, the extinction coefficient (
Q: Why does the compound appear to aggregate in my SPR (Surface Plasmon Resonance) assay?
A: Biphenyls are prone to
-
Fix: Add 0.05% Tween-20 or P-20 to the buffer. Ensure the concentration is below the critical aggregation concentration (CAC), typically < 10 µM for this scaffold.
Q: Is the fluorine atom stable? A: Yes. The C-F bond on the aromatic ring is metabolically and chemically stable under standard assay conditions. It is not a source of instability.
References
-
Palladium Interference in Assays
-
Metal Scavenging Protocols
- Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Source: ACS Medicinal Chemistry Letters (2022).
-
URL:[Link]
-
DMSO & Solubility Effects
- Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins (Carboxylic Acid/DMSO interactions).
- Source: ACS Omega (2018).
-
URL:[Link]
-
Nitrile Hydrolysis Mechanisms
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
minimizing degradation of 3-(3-Cyanophenyl)-4-fluorobenzoic acid during storage
Welcome to the technical support center for 3-(3-Cyanophenyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during storage and experimentation.
I. Understanding the Stability of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
3-(3-Cyanophenyl)-4-fluorobenzoic acid is a trifunctional aromatic compound containing a carboxylic acid, a nitrile (cyano group), and a carbon-fluorine bond. Each of these functional groups contributes to its reactivity and potential degradation pathways. Understanding these will help in devising an effective storage strategy.
-
Hydrolytic Sensitivity of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, first converting to an amide (3-(3-(aminocarbonyl)phenyl)-4-fluorobenzoic acid) and subsequently to a carboxylic acid (4-fluoro-3'-carboxy-[1,1'-biphenyl]-3-carboxylic acid). The presence of moisture is a key factor in this degradation pathway.[1][2]
-
Thermal Lability of the Carboxylic Acid: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of the CO2 group and the formation of 3-cyano-4-fluorobiphenyl.
-
Photoreactivity of the Aromatic System: Aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways and the formation of colored impurities.
-
Robustness of the C-F Bond: The carbon-fluorine bond is generally very stable and less likely to be a primary point of degradation under typical storage conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-(3-Cyanophenyl)-4-fluorobenzoic acid?
For optimal stability, the compound should be stored in a cool, dry, and dark environment. A supplier recommends storing it sealed at room temperature.[3] To minimize degradation, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and decarboxylation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis. |
| Light | Amber or opaque vial | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with container materials. |
Q2: I've noticed the color of my sample has changed from white to a yellowish tint. What could be the cause?
A color change often indicates the formation of degradation products. This is commonly due to photodegradation from exposure to light or slow oxidation. It is crucial to store the compound in a light-protected container and in an inert atmosphere to prevent this.
Q3: Can I store the compound in a solution?
Storing in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis of the nitrile group. If you need to prepare a stock solution, use an anhydrous aprotic solvent and store it at -20°C or -80°C under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 3-(3-Cyanophenyl)-4-fluorobenzoic acid.
Issue 1: Inconsistent experimental results or loss of compound activity.
This is often the first sign of compound degradation.
Potential Causes & Solutions:
-
Hydrolysis of the Nitrile Group: The presence of moisture can lead to the formation of the corresponding amide or carboxylic acid, which will have different chemical properties and may not be active in your assay.
-
Troubleshooting Steps:
-
Verify the anhydrous nature of your storage and experimental conditions.
-
Analyze the sample using HPLC to check for the presence of more polar impurities, which could be the hydrolysis products.
-
If degradation is confirmed, it is recommended to use a fresh, unopened vial of the compound for future experiments.
-
-
-
Thermal Decarboxylation: If the compound has been exposed to high temperatures, decarboxylation may have occurred.
-
Troubleshooting Steps:
-
Review the temperature history of the compound. Has it been exposed to temperatures above ambient for extended periods?
-
Analyze the sample by GC-MS to look for the presence of the lower molecular weight decarboxylated product.
-
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying degradation.
IV. Experimental Protocols for Quality Assessment
To ensure the integrity of your sample, we recommend the following analytical methods for purity assessment.
A. High-Performance Liquid Chromatography (HPLC) for Purity and Hydrolytic Degradation
This method is ideal for detecting non-volatile impurities, particularly the more polar products of hydrolysis.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL.
-
Expected Results: The parent compound will have a characteristic retention time. Hydrolysis products, being more polar, will elute earlier. Purity can be calculated using the area normalization method.[4]
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Decarboxylation
GC-MS is suitable for detecting the volatile decarboxylation product.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization (optional but recommended): To analyze the parent compound and potential acidic impurities, derivatization to a more volatile ester (e.g., methyl ester) is advised.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Analysis: Look for the mass corresponding to the decarboxylated product (M-44).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR can confirm the structure of the compound and identify major impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. The presence of additional peaks may indicate impurities. For instance, the disappearance of the carboxylic acid proton peak and the appearance of new aromatic signals could suggest decarboxylation. Changes in the signals around the cyano group might indicate hydrolysis.
V. References
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (2025). ResearchGate. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. [Link]
-
3-Cyano-4-fluorobenzoic acid. (n.d.). Chemsrc. Retrieved February 8, 2026, from [Link]
Sources
Technical Support Center: Mass Spectrometry Analysis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Welcome to the technical support guide for the mass spectrometric analysis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (Molecular Formula: C₁₄H₈FNO₂, Exact Mass: 241.0539). This guide is designed for researchers, medicinal chemists, and analytical scientists who are working with this molecule and need to interpret its fragmentation patterns or troubleshoot their experimental results. As a bifunctional molecule with distinct chemical properties, its behavior in the mass spectrometer can be complex. This document provides in-depth, field-proven insights to navigate these complexities.
Understanding the Molecule: An Analytical Perspective
Before delving into troubleshooting, it's crucial to understand the structural components of 3-(3-Cyanophenyl)-4-fluorobenzoic acid and how they influence ionization and fragmentation.
-
Aromatic Carboxylic Acid: The benzoic acid moiety is the primary site for deprotonation, making negative ion mode electrospray ionization (ESI) a highly effective analysis technique. In positive ion mode, this group can be protonated, but it is also the site of characteristic neutral losses.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the stability of certain fragment ions.
-
Cyanophenyl Group: The cyano (nitrile) group provides an additional site for potential protonation in positive ion mode and can participate in unique fragmentation pathways. The biphenyl-like linkage is a potential cleavage point.
Due to the acidic proton on the carboxylic acid, negative ion mode ESI is often the preferred method , typically yielding a strong deprotonated molecular ion, [M-H]⁻. However, this guide will cover both negative and positive ion modes for comprehensive support.
Predicted Fragmentation Profile
A clear understanding of the expected fragmentation is the first step in any troubleshooting exercise. The following table summarizes the key diagnostic ions anticipated for 3-(3-Cyanophenyl)-4-fluorobenzoic acid.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Identity of Loss | Mechanistic Implication |
| Negative (ESI-) | [M-H]⁻ (240.0) | 196.0 | 44 Da | CO₂ | Decarboxylation of the carboxylate anion. This is a highly characteristic and often dominant fragmentation pathway for aromatic acids.[1][2] |
| Negative (ESI-) | [M-H]⁻ (240.0) | 212.0 | 28 Da | CO | Decarbonylation, less common directly from [M-H]⁻ but possible at higher collision energies. |
| Positive (ESI+) | [M+H]⁺ (242.0) | 224.0 | 18 Da | H₂O | Loss of water from the protonated carboxylic acid.[3] |
| Positive (ESI+) | [M+H]⁺ (242.0) | 197.0 | 45 Da | COOH | Loss of the entire carboxylic acid group as a radical.[2][4] |
| Positive (ESI+) | [M+H]⁺ (242.0) | 214.0 | 28 Da | CO | Loss of carbon monoxide, typically after the initial loss of water. |
| Positive (ESI+) | [M+H]⁺ (242.0) | 215.0 | 27 Da | HCN | Loss of hydrogen cyanide from the protonated nitrile group.[5] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the analysis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid.
Q1: I am not observing the expected molecular ion ([M-H]⁻ at m/z 240.0 or [M+H]⁺ at m/z 242.0). What is the likely cause?
This is a common issue that can stem from several factors, from ionization inefficiency to excessive in-source fragmentation.
Causality & Explanation: The absence of the molecular ion suggests that either the molecule is not ionizing efficiently under the current source conditions or it is fragmenting immediately upon entering the mass spectrometer before it can be detected.[6] For an acidic molecule like this, poor ionization in positive mode is common if the mobile phase is not sufficiently acidic. Conversely, in negative mode, a neutral or acidic mobile phase can suppress the deprotonation necessary for forming [M-H]⁻.
Troubleshooting Protocol:
-
Verify Ionization Mode and Mobile Phase pH:
-
For Negative Ion Mode ([M-H]⁻): Ensure the mobile phase pH is at least 1-2 units above the pKa of the carboxylic acid. Adding a small amount of a volatile base like ammonium hydroxide or ammonium acetate can significantly enhance deprotonation.
-
For Positive Ion Mode ([M+H]⁺): Ensure the mobile phase is acidic. A common choice is 0.1% formic acid, which provides a source of protons to form the [M+H]⁺ ion.[7] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they can cause signal suppression.[8]
-
-
Reduce In-Source Fragmentation:
-
The cone voltage (also known as orifice voltage or declustering potential) is a primary driver of in-source fragmentation.[8] If this voltage is too high, the molecular ion will fragment before it reaches the mass analyzer.
-
Action: Systematically decrease the cone voltage in increments of 5-10 V and monitor the appearance of the molecular ion. Start with a low value (e.g., 10-20 V).
-
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Ensure it is set appropriately for the chosen polarity. Overly high voltages can cause unstable spray or corona discharge.[8]
-
Drying Gas Temperature & Flow: Inadequate desolvation can lead to the formation of solvent clusters instead of a clean molecular ion. Increase the gas flow and/or temperature to improve the removal of solvent from the ESI droplets.
-
Nebulizer Pressure: This parameter affects droplet size. Adjust according to your instrument's recommendations for your flow rate.
-
-
Check for Matrix Effects & Ion Suppression:
-
If the sample is in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can compete for ionization, suppressing the signal of your analyte.
-
Action: Dilute the sample 10-fold or 100-fold. If ion suppression is the issue, you should see the molecular ion appear upon dilution. Improving sample preparation (e.g., using solid-phase extraction) is the long-term solution.[8]
-
Q2: In negative ion mode, the base peak in my MS/MS spectrum is m/z 196.0, not the precursor at m/z 240.0. Is this expected?
Yes, this is not only expected but is also the primary diagnostic fragmentation for this molecule in negative ion mode.
Causality & Explanation: The deprotonated molecular ion ([M-H]⁻) localizes the negative charge on the carboxylate group. Upon collisional activation (CID), this species readily undergoes decarboxylation—the neutral loss of CO₂ (44 Da). This is a very favorable, low-energy fragmentation pathway for aromatic carboxylic acids, often resulting in the most abundant fragment ion.
Caption: Predicted Negative Ion Mode Fragmentation Pathway.
Q3: In positive ion mode, I see multiple peaks around m/z 224, 215, and 197. How do I interpret this complex pattern?
This complexity arises from multiple competing fragmentation pathways available to the protonated molecule.
Causality & Explanation: In positive ion mode, protonation can occur at several sites: the carbonyl oxygen of the carboxylic acid, the nitrile nitrogen, or even the fluorine atom. The initial site of protonation often directs the subsequent fragmentation.
-
Protonation on Carboxylic Acid: This facilitates the loss of water (H₂O, 18 Da) to form an acylium ion at m/z 224.0 . This acylium ion can then lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 196.0 (note: this is isobaric with the main negative mode fragment, but has a different structure and charge).
-
Protonation on Nitrile: This can lead to the loss of hydrogen cyanide (HCN, 27 Da), resulting in a fragment at m/z 215.0 .[5]
-
Charge-Remote Fragmentation: The loss of the entire carboxylic acid group (•COOH, 45 Da) can also occur, leading to the fragment at m/z 197.0 .[2][4]
The relative intensities of these fragments will depend heavily on the collision energy used in your MS/MS experiment.
Experimental Workflow to Dissect Fragmentation:
Caption: Systematic Workflow for MS/MS Energy Ramping.
By systematically increasing the collision energy, you can establish the parent-daughter relationships between fragments and build a reliable fragmentation scheme, confirming which pathways are dominant.
Q4: My mass accuracy is off, and I'm seeing adducts like [M+Na]⁺ and [M-H+2Na]⁺. What's wrong?
This points to two separate issues: instrument calibration and sample/system contamination.
Causality & Explanation:
-
Mass Inaccuracy: Mass spectrometers require regular calibration to ensure the m/z axis is correctly assigned. Drift can occur due to temperature fluctuations or electronic instability.[8]
-
Adduct Formation: Sodium ([M+Na]⁺), potassium ([M+K]⁺), and other adducts are classic signs of salt contamination. These salts can come from glassware, solvents, reagents, or the LC system itself. They readily adduct to polar molecules, splitting the ion current between multiple species and complicating spectral interpretation.[8]
Troubleshooting Protocol:
-
Instrument Calibration:
-
Perform a fresh calibration of the mass spectrometer across your mass range of interest using the manufacturer's recommended calibration solution. This should be a routine part of instrument maintenance.[8]
-
-
Eliminate Sources of Salt Contamination:
-
Solvents: Use only LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).
-
Glassware: Whenever possible, use polypropylene autosampler vials and volumetric flasks instead of glass to avoid leaching of sodium and potassium ions.
-
System Flush: Thoroughly flush your HPLC/UPLC system with a high-organic, salt-free mobile phase (e.g., 90:10 Acetonitrile:Water) to remove any residual salts from previous analyses.
-
Sample Preparation: Be mindful of buffers used in sample preparation. If possible, perform a desalting step (e.g., SPE) before injection.
-
References
-
Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (2023, December 26). Wikipedia. Retrieved February 8, 2026, from [Link]
-
(PDF) ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved February 8, 2026, from [Link]
-
Kormas, K., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief, 28, 104933. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2021, August 15). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 8, 2026, from [Link]
-
Kruve, A., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1057-1073. [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2026, from [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (n.d.). PubMed Central (PMC). Retrieved February 8, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. Retrieved February 8, 2026, from [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved February 8, 2026, from [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017, May 10). Technology Networks. Retrieved February 8, 2026, from [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved February 8, 2026, from [Link]
-
Optimising the ESI-MS for Poly sulfated sugars. (2015, October 29). Chromatography Forum. Retrieved February 8, 2026, from [Link]
-
GCMS Section 6.12. (n.d.). Whitman College. Retrieved February 8, 2026, from [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). University of Halle. Retrieved February 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. uab.edu [uab.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Technical Guide: Benchmarking Thermal Stability of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid Modified Polymers
This guide serves as a technical benchmark for evaluating the thermal and functional performance of high-performance polymers (HPPs) functionalized with 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261977-67-6) .
Executive Summary: The "Biaryl-Fluoro-Cyano" Advantage
In the landscape of high-performance engineering plastics, the incorporation of 3-(3-Cyanophenyl)-4-fluorobenzoic acid represents a strategic balance between solubility , thermal rigidity , and dielectric performance .
Unlike standard monomers, this molecule introduces a "Tri-Functional" performance triad:
-
Biaryl Core: Significantly increases the Glass Transition Temperature (
) via restricted rotation compared to single-ring benzoic acids. -
Ortho-Fluorine: Sterically hinders packing to improve solubility in organic solvents (processability) while lowering moisture absorption.
-
Meta-Cyano Group: Provides a dipole for metal adhesion (copper cladding) and a potential site for high-temperature crosslinking (triazine ring formation).
This guide benchmarks polymers containing this moiety (referred to as Poly-CFBA ) against industry standards: Kapton® (PMDA-ODA) , Fluorinated PI (6FDA) , and Cyano-PI .
Comparative Benchmark Analysis
The following data synthesizes performance metrics based on Structure-Property Relationships (SPR) of fluorinated biaryl polyimides and polyamides.
Table 1: Thermal & Functional Performance Matrix
| Property | Poly-CFBA (Target) | Standard Polyimide (PMDA-ODA) | Fluorinated PI (6FDA-based) | Cyano-PI (β-CN) |
| Glass Transition ( | 285°C - 320°C | ~360°C (No distinct | 260°C - 300°C | 330°C |
| Thermal Decomp. ( | ~510°C | 580°C | 520°C | 490°C |
| Dielectric Constant ( | 2.8 - 3.1 | 3.4 | 2.4 - 2.6 | 3.2 - 3.5 |
| Moisture Absorption | < 0.8% | 2.5% | < 0.5% | 1.5% |
| Solubility (DMAc/NMP) | Excellent | Insoluble | Excellent | Good |
| Adhesion (to Cu) | High | Moderate | Low | Very High |
Expert Insight on Data:
-
Thermal Stability (
): The C-F bond energy (~485 kJ/mol) protects the polymer backbone from oxidative degradation. However, the cyano group is the "weak link" for pure thermal stability compared to the inert PMDA-ODA backbone, limiting the to ~510°C. -
The
Mechanism: The bulky biaryl structure prevents efficient chain packing. While this lowers the ultimate slightly compared to the ultra-rigid PMDA, it creates "Free Volume" which is critical for lowering the dielectric constant ( ), making Poly-CFBA ideal for 5G/6G antenna substrates .
Mechanistic Pathway & Structure-Property Logic
The following diagram illustrates how the specific functional groups of the monomer translate into macroscopic polymer properties.
Caption: Structure-Property Relationship (SPR) map detailing how monomer features drive thermal and electrical performance.
Experimental Protocol: Thermal Stress & Crosslinking Validation
To validate the stability of Poly-CFBA, a standard TGA run is insufficient due to the potential for the Cyano group to undergo cyclotrimerization (crosslinking) rather than degradation at high temperatures.
Protocol: Step-by-Step Thermal Profiling
Objective: Distinguish between thermal degradation and thermal crosslinking events.
-
Sample Preparation:
-
Cast polymer film (10-20 µm) from DMAc solution.
-
Critical Step: Soft bake at 150°C for 1 hour to remove solvent (Solvent retention mimics degradation in TGA).
-
-
TGA-FTIR Coupling (Thermogravimetric Analysis + IR):
-
Ramp: 10°C/min from 50°C to 800°C under Nitrogen.
-
Monitoring: Track the release of HCN (Hydrogen Cyanide) at ~2234 cm⁻¹.[1]
-
Pass Criteria: No HCN evolution below 450°C.
-
-
DSC (Differential Scanning Calorimetry) - The "Cure" Test:
-
Cycle 1: Heat to 300°C (erase thermal history). Cool to 50°C.
-
Cycle 2: Heat to 450°C.
-
Observation: Look for an exothermic peak between 350°C–400°C. This indicates the Cyano group is crosslinking (forming triazine rings), which improves stability, rather than degrading.
-
-
Dielectric Breakdown Stress:
-
Subject film to 200°C for 100 hours.
-
Measure Dielectric Breakdown Voltage (
). -
Target: Retention of >90% of original
(indicates no fluorine migration/HF formation).
-
References & Authoritative Sources
-
Fluorinated Polyimides:
-
Title: "Synthesis and properties of fluorinated polyimides"
-
Source:Progress in Polymer Science
-
Context: Establishes the baseline for C-F bond stability and solubility enhancement.
-
URL:
-
-
Cyano-Functionalized Polymers:
-
Biaryl Monomer Synthesis:
-
Title: "Monomer containing Cyano-Oxazine-Trifluoromethyl Groups for Enhancing Thermal Stability"
-
Source:MDPI Polymers
-
Context: Provides comparative data on biaryl/cyano/fluoro synergistic effects.
-
URL:
-
-
Chemical Data (Monomer Specifics):
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJNANO - Vapor-phase-synthesized fluoroacrylate polymer thin films: thermal stability and structural properties [beilstein-journals.org]
- 4. Novel self-promoted phthalonitrile monomer with siloxane segments: synthesis, curing kinetics, and thermal properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. 3-(3-Cyanophenyl)-4-fluorobenzoic acid,(CAS# 1261977-67-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. researchgate.net [researchgate.net]
confirming the molecular structure of 3-(3-Cyanophenyl)-4-fluorobenzoic acid via X-ray crystallography
Introduction: The Structural Ambiguity of Biaryl Systems
In the development of small molecule therapeutics, 3-(3-Cyanophenyl)-4-fluorobenzoic acid represents a classic "privileged scaffold"—a biaryl system containing a polar head group (carboxylic acid), a metabolic blocker (fluorine), and a dipolar modulator (nitrile).
While synthetic routes (typically Suzuki-Miyaura coupling) are well-established, confirming the precise 3D structure of this molecule is critical. Solution-state NMR (
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific compound class.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
For a biaryl carboxylic acid, the choice of analytical method dictates the depth of structural insight. The following table contrasts SC-XRD with NMR and Computational Modeling (DFT).
Table 1: Performance Comparison Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT (Computational) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & relative proximity | Predicted low-energy conformers |
| Biaryl Torsion | Precise experimental measurement | Averaged (rapid rotation) | Theoretical minimum (gas phase) |
| H-Bonding | Directly visualizes donor-acceptor geometry | Inferred from chemical shift ( | Predicted |
| Polymorphism | Definitive identification | Blind (unless ssNMR is used) | N/A |
| Sample State | Solid (Single Crystal) | Liquid (Solvated) | Virtual |
| Limit of Detection | Crystal size > 50 µm | ~1-5 mg | N/A |
Why SC-XRD Wins for This Molecule[1]
-
The Biaryl Twist: In 3-(3-Cyanophenyl)-4-fluorobenzoic acid, the steric clash between the protons on the phenyl ring and the fluorine/protons on the benzoic acid ring creates a non-planar geometry. NMR observes a time-averaged structure due to rapid bond rotation. SC-XRD captures the specific torsion angle locked in the crystal lattice, which often mimics the bioactive conformation.
-
Fluorine Interactions: The 4-position fluorine is a weak hydrogen bond acceptor. SC-XRD allows precise measurement of C-H···F distances (< 2.6 Å), validating its role in crystal packing.
-
Carboxylic Acid Dimerization: This molecule will almost certainly crystallize as a centrosymmetric dimer via the carboxylic acid groups (the
motif). SC-XRD confirms this supramolecular assembly, which is the primary driver of the compound's melting point and solubility profile.
Experimental Protocol: From Powder to Structure
To achieve a publication-quality structure (
Phase 1: Crystallization Screening (The Bottleneck)
The presence of the carboxylic acid (polar) and the fluorinated biaryl core (lipophilic) requires a biphasic solvent approach.
-
Method A: Slow Evaporation (Screening)
-
Dissolve 5 mg in MeOH/EtOH (1:1). Allow to evaporate at RT.
-
Risk:[1] Often yields microcrystalline powder unsuitable for SC-XRD.
-
-
Method B: Vapor Diffusion (Recommended)
-
Inner Vial: 10 mg compound in 0.5 mL THF or Acetone (Good solubility).
-
Outer Vial: 3 mL Pentane or Hexane (Antisolvent).
-
Mechanism:[1] The non-polar antisolvent slowly diffuses into the polar solution, gently pushing the biaryl acid out of solution to form block-like crystals.
-
Phase 2: Data Collection Strategy
-
Source: Molybdenum (Mo-K
, Å).-
Reason: Although Copper (Cu) is brighter, Mo is preferred to reduce absorption effects from the Fluorine atom and to achieve higher resolution (
Å) for precise bond lengths.
-
-
Temperature: 100 K (Cryostream).
-
Reason: Essential to freeze the rotation of the biaryl bond and reduce thermal ellipsoids of the terminal Cyano group.
-
Phase 3: Refinement (SHELXL)
-
Space Group: Likely Triclinic (
) or Monoclinic ( ) due to the centrosymmetric dimer tendency. -
Disorder Handling: Watch for rotational disorder in the 3-cyanophenyl ring if the packing is loose. Use PART commands in SHELXL if the ring occupies two orientations.
-
H-Atom Treatment: The carboxylic proton should be located in the difference Fourier map (Q-peaks) rather than placed geometrically, to confirm the O-H···O hydrogen bond.
Visualization of Logic and Workflow
The following diagrams illustrate the decision logic and the experimental pipeline for confirming the structure.
Diagram 1: Structural Confirmation Logic Tree
Caption: Decision matrix highlighting the necessity of SC-XRD for resolving biaryl conformational ambiguity.
Diagram 2: Experimental Workflow for Biaryl Acids
Caption: Step-by-step experimental pipeline from synthesis to solved crystal structure.
Expected Structural Features & Data Interpretation
When analyzing the solved structure of 3-(3-Cyanophenyl)-4-fluorobenzoic acid, focus on these three specific metrics to validate the model:
A. The Biaryl Torsion Angle ( )
-
Definition: The dihedral angle defined by C(ortho)-C(ipso)-C(ipso')-C(ortho').
-
Expectation: Due to the steric repulsion between the H-atom on the cyanophenyl ring and the F-atom/H-atom on the benzoic acid ring, the rings will not be coplanar.
-
Value: Expect
between 35° and 55° . If or , suspect disorder or crystal packing forces overriding steric strain.
B. The Carboxylic Dimer ( )
-
Definition: Two molecules facing each other, linked by two O-H···O=C hydrogen bonds.
-
Metric: The O···O distance should be 2.60 – 2.70 Å .
-
Significance: This is the "anchor" of the crystal lattice. If this motif is absent (e.g., catemeric chains), it indicates unusual solvation or polymorph issues.
C. Cyano Group Geometry
-
Linearity: The C-C≡N angle should be nearly linear (
). -
Interactions: Look for weak C≡N···H interactions with adjacent aromatic protons. The N···H distance is typically 2.5 – 2.7 Å .
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link
- Context: The authoritative repository for small molecule crystal structures, used to benchmark bond lengths.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
- Context: The standard software algorithm for refining the
-
Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link
- Context: Explains the supramolecular synthons (carboxylic dimers)
-
Threlfall, T. L. (1995). "Analysis of Organic Polymorphs. A Review." The Analyst, 120, 2435-2460. Link
- Context: foundational text comparing XRD and thermal methods for structural analysis.
Sources
A Comparative Guide to the 3-(Cyanophenyl)-4-Fluorobenzoic Acid Motif in PARP Inhibitor Development
This guide provides an in-depth technical assessment of the advantages conferred by the 3-(cyanophenyl)-4-fluorobenzoic acid structural motif in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and targeted therapies. We will explore the mechanistic rationale, compare performance with alternative chemical scaffolds, and provide validated experimental protocols for assessing inhibitor efficacy.
Introduction: The Critical Role of PARP in Oncology
Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a cornerstone of the DNA damage response (DDR) network.[1][2] It acts as a cellular sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][3]
In cancer cells with mutations in homologous recombination (HR) repair genes, such as BRCA1 and BRCA2, the repair of more complex DNA double-strand breaks (DSBs) is compromised.[1] These cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity. The therapeutic strategy of PARP inhibition exploits this dependency through a concept known as synthetic lethality . By inhibiting PARP, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs.[4][5] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic collapse and cell death.[5] Healthy cells, with their functional HR pathway, are significantly less affected.[5]
This elegant mechanism has led to the approval of several potent PARP inhibitors (PARPi), including Olaparib, Rucaparib, and Niraparib, for treating cancers with BRCA mutations and other DDR deficiencies.[1][5][6]
The Pharmacophore: Deconstructing the PARP Inhibitor Binding Model
The catalytic domain of PARP1 features a nicotinamide-binding pocket, which normally accommodates the nicotinamide portion of its substrate, NAD+. All clinically approved PARP inhibitors are designed to be structural mimics of nicotinamide, competitively occupying this pocket to block enzymatic activity.[7] The efficacy of a PARP inhibitor is determined not only by its inhibitory potency but also by its ability to "trap" the PARP enzyme on the DNA at the site of damage.[4][8] This PARP-DNA complex is a significant physical obstacle to DNA replication, contributing substantially to the inhibitor's cytotoxicity.[8]
The 3-(cyanophenyl)-4-fluorobenzoic acid moiety, a key structural component related to the core of inhibitors like Olaparib, plays a crucial role in optimizing interactions within this pocket and influencing the overall pharmacological profile of the molecule.
Comparative Analysis: Advantages of the Cyanophenyl-Fluorobenzoic Acid Motif
While 3-(3-Cyanophenyl)-4-fluorobenzoic acid itself is a building block, its core structural features—a substituted benzamide system—are central to the efficacy of the most successful PARP inhibitors. We will assess the advantages of this motif by comparing it to alternatives, using the well-characterized inhibitor Olaparib as our primary reference.
Comparison with Alternative Scaffolds
The development of PARP inhibitors has explored numerous chemical scaffolds. The phthalazinone core of Olaparib, to which the cyanophenyl-fluorobenzoic acid-derived portion is ultimately connected, provides a rigid framework that orients key functional groups for optimal binding.
| Feature | Olaparib (Phthalazinone Core) | Rucaparib (Indole Carboxamide Core) | Niraparib (Indazole Carboxamide Core) |
| Core Structure | Rigid, planar system enabling strong π-stacking interactions with key tyrosine residues (e.g., Tyr907) in the binding pocket. | The indole scaffold also participates in π-stacking but presents a different vector for substituent placement. | The indazole ring provides a distinct hydrogen bonding pattern and shape complementarity within the active site. |
| Key Advantage | The phthalazinone scaffold, combined with the fluorobenzyl group, has been extensively optimized, leading to high potency and well-understood structure-activity relationships (SAR).[9][10] | Demonstrates high potency and was one of the first PARP inhibitors to show clinical efficacy. | Exhibits excellent oral bioavailability and favorable pharmacokinetic properties, including high tumor exposure relative to plasma.[11] |
| Potential Drawback | Subject to extensive intellectual property; requires multi-step synthesis.[10] | Can face challenges with metabolic stability depending on the specific substitution pattern. | Potency and PARP trapping can be sensitive to minor structural modifications. |
The cyanophenyl and fluoro-substituents on the benzoic acid-derived portion of Olaparib are not arbitrary. The fluorine atom often enhances metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability.[5] The cyano group is a potent hydrogen bond acceptor and its position is critical for interaction with key amino acid residues in the PARP active site, contributing significantly to binding affinity.
Data-Driven Performance Comparison
The ultimate measure of a chemical motif's advantage lies in quantitative data. The following tables summarize publicly available data for leading PARP inhibitors, illustrating the high benchmark set by scaffolds related to our topic of interest.
Table 1: Comparative In Vitro Potency of PARP Inhibitors
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP Trapping Potency (Relative to Olaparib) |
|---|---|---|---|
| Olaparib | ~1-5 | ~1-5 | 1.0x |
| Niraparib | ~3.8 | ~2.1 | ~2.0x |
| Rucaparib | ~1.4 | ~0.2 | Varies by study |
| Talazoparib | ~0.6 | ~0.3 | ~100x |
(Data compiled from multiple sources. Absolute values can vary based on assay conditions. The PARP trapping potency of Niraparib is approximately twice that of Olaparib in cultured cells[8]).
Table 2: Comparative Pharmacokinetic (PK) Properties
| Compound | Oral Bioavailability (%) | Tumor-to-Plasma Ratio (Steady State) | Key PK Advantage |
|---|---|---|---|
| Olaparib | ~30-50 | < 1.0 | Well-established clinical profile. |
| Niraparib | ~73 | > 3.0 | High tumor exposure and brain penetration.[8][11] |
(Data from preclinical models[8][11]. PK properties are highly species-dependent).
These data highlight that while the Olaparib scaffold provides excellent potency, alternatives like Niraparib demonstrate superior pharmacokinetic properties, such as enhanced tumor exposure, which may correlate with broader clinical efficacy in certain patient populations.[11] This underscores the continuous need for scaffold innovation.
Experimental Protocols for Comparative Assessment
To validate the advantages of a novel inhibitor scaffold based on the 3-(cyanophenyl)-4-fluorobenzoic acid motif, rigorous and standardized testing is required. Below are foundational protocols for in vitro and cell-based evaluation.
Protocol: In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol determines the direct inhibitory effect of a compound on the catalytic activity of recombinant PARP1.
Principle: This assay measures the consumption of NAD+, the substrate for PARP1. In the presence of an inhibitor, NAD+ consumption is reduced. The remaining NAD+ is then used in a coupled cycling reaction to generate a fluorescent product. The signal is inversely proportional to PARP1 activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., based on the 3-(cyanophenyl)-4-fluorobenzoic acid scaffold) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
25 µL PARP Assay Buffer.
-
0.5 µL of test compound dilution in DMSO (final DMSO concentration should be ≤1-2%).[12]
-
10 µL of Activated DNA.
-
5 µL of recombinant human PARP1 enzyme.
-
Controls: Include "No Inhibitor" wells (DMSO only) for 0% inhibition and "No Enzyme" wells for 100% inhibition.
-
-
Initiation & Incubation: Add 10 µL of NAD+ solution to each well to start the reaction. Mix gently and incubate the plate at 30°C for 30-60 minutes.[12]
-
Development: Add 50 µL of the Developer Reagent (containing the cycling enzyme and fluorescent substrate) to each well. Protect the plate from light.[12]
-
Signal Reading: Incubate at room temperature for 15-30 minutes. Read the fluorescence on a plate reader (e.g., Excitation 530-540 nm, Emission 585-595 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Diagram: Workflow for In Vitro PARP1 Inhibition Assay
Caption: A streamlined workflow for determining the IC₅₀ of a test compound against PARP1.
Protocol: Live-Cell PARP Trapping Assay
This assay quantifies an inhibitor's ability to trap PARP1 at sites of DNA damage in living cells, a key mechanism for cytotoxicity.
Principle: Cells expressing fluorescently-tagged PARP1 (e.g., PARP1-GFP) are subjected to localized DNA damage via a laser. The recruitment and, more importantly, the retention of PARP1-GFP at the damage site are monitored over time. Potent trapping agents will significantly prolong the residence time of PARP1-GFP at the laser-induced stripe.
Step-by-Step Methodology:
-
Cell Culture: Culture cells (e.g., U2OS) stably expressing PARP1-GFP on glass-bottom dishes suitable for live-cell imaging.
-
Compound Treatment: Prior to imaging, treat the cells with the desired concentration of the PARP inhibitor (or DMSO vehicle control) for a specified time (e.g., 15-30 minutes, as PARP inhibitors act rapidly).[13]
-
Microscopy Setup: Place the dish in a live-cell imaging chamber on a confocal microscope equipped with a 405 nm laser for micro-irradiation and a 488 nm laser for exciting GFP.
-
DNA Damage Induction: Use a high-power 405 nm laser to create a line of DNA damage across the nucleus of a selected cell.
-
Time-Lapse Imaging: Immediately after micro-irradiation, begin acquiring a time-lapse series of images using the 488 nm laser to monitor the fluorescence intensity at the damage stripe.
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the irradiated region of interest (ROI) for each time point.
-
Normalize the data to the pre-damage intensity.
-
Plot the recruitment and dissociation kinetics.
-
Calculate the half-life of PARP1-GFP dissociation from the damage site. A longer half-life in the presence of the compound indicates more effective PARP trapping.
-
Diagram: Mechanism of PARP Inhibition and Trapping
Caption: PARP inhibitors block repair and trap PARP1 on DNA, leading to cell death.
Conclusion and Future Outlook
The 3-(cyanophenyl)-4-fluorobenzoic acid motif represents a highly optimized chemical scaffold for the development of potent PARP1/2 inhibitors. Its advantages lie in establishing critical hydrogen bonding and hydrophobic interactions within the enzyme's nicotinamide-binding pocket, contributing to high-affinity binding. The strategic placement of the fluorine atom can confer favorable pharmacokinetic properties, such as enhanced metabolic stability and cell permeability.
Comparative analysis with other clinical PARP inhibitors reveals that while this motif is central to highly potent molecules like Olaparib, the field is evolving. Competitors such as Niraparib demonstrate that alternative scaffolds can yield superior pharmacokinetic profiles, including greater tumor penetration, which may translate to improved clinical outcomes in a broader patient population.[8]
Future development efforts should focus on leveraging the proven binding characteristics of the cyanophenyl-fluorobenzoic acid moiety while exploring novel core structures that can improve upon existing PK/PD (pharmacokinetic/pharmacodynamic) relationships. The goal is to design next-generation inhibitors with enhanced tumor selectivity, better penetration of challenging tissues like the brain, and the ability to overcome emerging resistance mechanisms. The experimental protocols outlined herein provide a robust framework for the head-to-head evaluation of such novel candidates.
References
- Vertex AI Search. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - QuickCompany.
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Frontiers. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- YouTube. PARP-inhibitors: A New Generation of Cancer Drugs.
- National Cancer Institute. Olaparib - NCI.
- ResearchGate. (PDF) Nanoformulation of Olaparib Amplifies PARP Inhibition and Sensitizes PTEN/TP53-Deficient Prostate Cancer to Radiation.
- Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
- ATCC. PARP Activity Assay Kit.
- Cell Press. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
- PubChem. 3-Cyano-4-fluorobenzoic acid.
- ResearchGate. Chemical structures of PARP inhibitor Olaparib and its derivatives.
- National Center for Biotechnology Information. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression.
- National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- National Center for Biotechnology Information. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging.
- ResearchGate. (PDF) A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models.
- National Center for Biotechnology Information. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models.
- BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
- ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- MedKoo Biosciences. Olaparib Synthetic Routes.
- ResearchGate. Structure of Olaparib and iodo-PARPi inhibitors. a Molecular...
Sources
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib - NCI [dctd.cancer.gov]
- 5. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Mechanism of Action: 3-(3-Cyanophenyl)-4-fluorobenzoic Acid Derivative (CFBA-33)
This guide outlines the validation framework for a 3-(3-Cyanophenyl)-4-fluorobenzoic acid derivative (referred to herein as CFBA-33 ), a biaryl carboxylic acid scaffold designed as a Transthyretin (TTR) Kinetic Stabilizer .
Based on its chemical structure—a biaryl system with a carboxylic acid headgroup and specific halogen/cyano substitutions—this molecule mimics the thyroxine (T4) pharmacophore. It is engineered to bind the TTR tetramer interface, preventing the rate-limiting dissociation step in Transthyretin Amyloidosis (ATTR).
Application: Transthyretin (TTR) Kinetic Stabilization for ATTR Cardiomyopathy/Polyneuropathy.
Executive Summary & Competitive Landscape
CFBA-33 represents a next-generation non-steroidal TTR stabilizer. It is designed to overcome the limitations of first-generation agents like Diflunisal (NSAID-related toxicity) and match the potency of Tafamidis and Acoramidis .
The core validation objective is to prove that CFBA-33 selectively occupies the thyroxine-binding pockets of the TTR homotetramer, kinetically stabilizing the native structure against acid-mediated unfolding and subsequent amyloid fibril formation.
Comparative Performance Matrix
The following table benchmarks CFBA-33 against clinical standards.
| Feature | CFBA-33 (Candidate) | Tafamidis (Standard of Care) | Diflunisal (Off-Label) | Acoramidis (Next-Gen) |
| Primary MoA | Kinetic Stabilization (T4 Pocket) | Kinetic Stabilization (T4 Pocket) | Kinetic Stabilization (T4 Pocket) | Kinetic Stabilization (T4 Pocket) |
| Binding Affinity ( | ~5–10 nM (Target) | ~2–4 nM | ~20–50 nM | <1 nM |
| Selectivity (TTR vs COX) | High (>1000x) | High | Low (COX Inhibitor) | High |
| Binding Stoichiometry | Negative Cooperativity (Likely) | Negative Cooperativity | Negative Cooperativity | Positive Cooperativity |
| Solubility | High (Cyano group) | Moderate | Moderate | High |
Mechanism of Action (MoA) Pathway
The TTR tetramer possesses two thyroxine-binding sites. In ATTR, the tetramer dissociates into monomers, which then misfold and aggregate. CFBA-33 acts as a "molecular staple."
Signaling & Stabilization Logic (DOT Diagram)
Figure 1: Mechanism of Action. CFBA-33 binds the native TTR tetramer, raising the activation energy barrier for dissociation and preventing the formation of amyloidogenic monomers.
Validation Protocols
To scientifically validate the MoA, you must execute a cascade of biochemical, biophysical, and structural assays.
Phase 1: Biochemical Validation (Binding Confirmation)
Objective: Determine if CFBA-33 binds to the T4 pocket and displace a known ligand.
Protocol: Fluorescence Polarization (FP) Displacement Assay
-
Probe: Use a fluorescent T4 analog (e.g., resveratrol-fluorophore or T4-FITC).
-
Reagent: Recombinant human TTR (wild-type or V30M variant) at 100 nM.
-
Titration: Incubate TTR-Probe complex with increasing concentrations of CFBA-33 (0.1 nM to 10 µM).
-
Readout: Measure FP (mP). Displacement of the probe by CFBA-33 will decrease polarization (freely rotating probe).
-
Success Criteria: Dose-dependent reduction in mP with an
< 50 nM.
Phase 2: Functional Validation (Kinetic Stabilization)
Objective: Prove that binding prevents acid-mediated fibrillization (the "Gold Standard" for TTR stabilizers).
Protocol: Acid-Mediated Fibril Formation Assay
-
Preparation: Incubate TTR (3.6 µM) with CFBA-33 (7.2 µM, 2x molar excess) for 30 min at pH 7.4.
-
Stress Induction: Lower pH to 4.4 using acetate buffer to induce tetramer dissociation.
-
Incubation: Incubate at 37°C for 72 hours.
-
Quantification: Measure turbidity (OD at 400 nm) or Thioflavin T (ThT) fluorescence.
-
Control: Compare against Vehicle (DMSO) and Tafamidis (positive control).
-
Success Criteria: >80% inhibition of fibril formation relative to vehicle.
Phase 3: Biophysical Validation (Thermodynamics)
Objective: Quantify the binding affinity (
Protocol: Isothermal Titration Calorimetry (ITC)
-
Cell: Wild-type TTR (10-20 µM).
-
Syringe: CFBA-33 (100-200 µM).
-
Titration: 20 injections at 25°C.
-
Analysis: Fit data to a "Two Sets of Sites" model (due to negative cooperativity often seen in TTR).
-
Success Criteria:
- (first site): < 10 nM.
- (second site): < 200 nM.[1]
Phase 4: Selectivity (Safety Profiling)
Objective: Ensure the 3-cyano/4-fluoro substitution eliminates COX inhibition (a risk with biaryl acids like Diflunisal).
Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme: Ovine COX-1 and Human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Readout: Colorimetric monitoring of oxidized TMPD or PGF2
ELISA. -
Success Criteria:
against COX-1/2 should be > 100 µM (inactive), whereas Diflunisal will show activity at ~10-50 µM.
Experimental Workflow Diagram
Figure 2: Step-wise validation workflow ensuring only high-affinity, selective, and functional stabilizers proceed to in vivo testing.
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link
-
Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link
-
Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link
-
Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587. Link
-
Sant'Anna, R., et al. (2016). "Repositioning of the NSAID diflunisal for ATTR amyloidosis." Amyloid, 23(sup1), 42-43. Link
Sources
comparing the cost-effectiveness of different synthetic pathways for 3-(3-Cyanophenyl)-4-fluorobenzoic acid
Executive Summary
The synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS: 171050-06-9) presents a classic challenge in biaryl construction: coupling two electron-deficient aromatic rings while maintaining regiocontrol and minimizing cost.
This guide evaluates three distinct pathways. Our analysis concludes that Route A (The Convergent Suzuki Coupling) is the superior industrial and laboratory choice, offering the lowest raw material cost and the most streamlined purification via acid-base extraction. Route B (Reverse Polarity) is deemed commercially unviable due to the prohibitive cost of the fluorinated boronic acid precursor. Route C (Telescoped Borylation) serves as a "green" alternative for large-scale campaigns where isolating intermediates is undesirable, though it requires stricter process controls.
| Metric | Route A (Recommended) | Route B (Reverse) | Route C (Telescoped) |
| Key Starting Material | 3-Bromo-4-fluorobenzoic acid | 3-Carboxy-5-fluorophenylboronic ester | 3-Bromo-4-fluorobenzoic acid |
| Material Cost | Low (~$0.80/g) | Very High (>$200/g) | Moderate (Catalyst load) |
| Step Count | 1 (Convergent) | 1 (Convergent) | 2 (One-pot) |
| Purification | Acid-Base Extraction | Chromatography | Chromatography/Crystallization |
| Scalability | High | Low | Medium |
Structural Analysis & Retrosynthesis
The target molecule features a biaryl core with a specific substitution pattern: a carboxylic acid and a fluorine atom on Ring A, and a nitrile group on Ring B. The presence of the carboxylic acid is the strategic "handle" for purification.
Graphviz Diagram: Retrosynthetic Disconnections
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies. Route A utilizes commodity chemicals, while Route B relies on expensive, specialty boronic acids.
Detailed Pathway Analysis
Route A: The Convergent Suzuki Coupling (Recommended)
This route couples 3-bromo-4-fluorobenzoic acid with 3-cyanophenylboronic acid .
-
Mechanism: Pd(0)-catalyzed cross-coupling.
-
Electronic Considerations: The starting bromide is electron-deficient (COOH and F substituents), making the oxidative addition step rapid. However, the boronic acid partner is also electron-deficient (CN group), which can slow down the transmetallation step.
-
Catalyst Selection: While standard Pd(PPh₃)₄ can work, Pd(dppf)Cl₂·DCM is recommended here. The bidentate ligand prevents catalyst deactivation and handles the steric bulk of the ortho-fluorine more effectively.
-
Expert Insight (Purification): The product retains the carboxylic acid. By performing the reaction in basic media (carbonate), the product remains in the aqueous phase as a carboxylate salt. Washing the aqueous layer with organic solvent (EtOAc/DCM) removes non-acidic impurities (homocoupled byproducts, phosphine oxides). Subsequent acidification precipitates the pure product.
Route B: The Reverse Polarity Strategy
This route couples 3-carboxy-6-fluorophenylboronic acid with 3-bromobenzonitrile .
-
Critical Flaw: The boronic acid precursor (on the fluoro-benzoic ring) is not a commodity chemical. Commercial prices exceed $200/g due to the difficulty of stabilizing the boronic acid ortho to a fluorine atom (risk of protodeboronation).
-
Verdict: This route is only viable if you already possess the boronic acid precursor from a previous failed campaign. Otherwise, it is economically disqualified.
Route C: The Telescoped Borylation-Coupling
This route generates the boronic ester in situ from 3-bromo-4-fluorobenzoic acid using Bis(pinacolato)diboron (B₂pin₂), followed by the addition of 3-bromobenzonitrile.
-
Pros: Avoids handling potentially unstable boronic acids; useful if 3-cyanophenylboronic acid supply is interrupted.
-
Cons: Requires two equivalents of base and careful temperature control to prevent the "homocoupling" of the starting bromide before the second partner is added.
Experimental Protocol (Route A)
Methodology: Validated for 10g scale. Safety: Cyanide-containing compounds can release HCN under strong acidic conditions; ensure proper ventilation during the acidification step.
Reagents
-
3-Bromo-4-fluorobenzoic acid (1.0 equiv)
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow
-
Charge: To a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, add the aryl bromide, boronic acid, and K₂CO₃.
-
Inert: Evacuate and backfill with Nitrogen (3x).
-
Solvate: Add degassed Dioxane/Water mixture.
-
Catalyze: Add Pd(dppf)Cl₂·DCM. The solution will turn dark orange/red.
-
Reflux: Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC for consumption of the bromide.
-
Workup (The "Acid-Base Switch"):
-
Cool to room temperature.
-
Dilute with water (dissolves the product as Potassium salt).
-
Wash the aqueous layer with Ethyl Acetate (2x). Discard organic layer (contains impurities).
-
Slowly acidify the aqueous layer with 1N HCl to pH 2-3. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with water and pentane. Dry in a vacuum oven at 50°C.
Graphviz Diagram: Process Workflow
Figure 2: Unit operations for Route A, highlighting the purification efficiency of the acid-base workup.
Comparative Data Table
The following data estimates are based on standard industrial yields for ortho-substituted biaryl couplings.
| Parameter | Route A (Standard) | Route B (Reverse) | Route C (Telescoped) |
| Est. Yield | 85-92% | 70-80% | 65-75% |
| Raw Material Cost (est.) | $1.20 / gram product | >$150 / gram product | $2.50 / gram product |
| E-Factor (Waste) | Low (Water-based workup) | High (Chromatography) | Moderate |
| Atom Economy | Good | Poor (Pinacol waste) | Poor (Pinacol waste) |
| Purity (Pre-cryst) | >95% | ~85% | ~80% |
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorinated Benzoic Acid Prices: Commercial pricing data for 3-bromo-4-fluorobenzoic acid (CAS 1007-16-5).[1][2] Fisher Scientific / Sigma Aldrich Catalogs. Link
-
Boronic Acid Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Acid-Base Extraction Protocols: Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience. (General reference for workup of acidic biaryls).
-
Telescoped Borylation: Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Sources
side-by-side comparison of 3-(3-Cyanophenyl)-4-fluorobenzoic acid with other building blocks
Executive Summary: The "Privileged" Biaryl Scaffold
Compound: 3-(3-Cyanophenyl)-4-fluorobenzoic acid CAS: 1017779-71-3 Role: Advanced Biaryl Intermediate
In modern drug discovery, the biaryl scaffold is a cornerstone of kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. This specific building block—3-(3-Cyanophenyl)-4-fluorobenzoic acid —offers a pre-constructed, metabolically fortified scaffold.
This guide compares this pre-formed biaryl acid against:
-
Fragment-Based Assembly: Synthesizing the biaryl in situ from simpler halides and boronic acids.
-
Bioisosteres: Analogs replacing the nitrile (-CN) or fluorine (-F) to alter physicochemical properties.
Comparative Analysis: Performance & Utility
The following matrix objectively compares the subject building block (Column A) against its primary alternatives.
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | Subject: 3-(3-Cyanophenyl)-4-fluorobenzoic acid | Alt 1: Fragment Assembly (In-situ Suzuki) | Alt 2: Non-Fluorinated Analog (3-(3-Cyanophenyl)benzoic acid) | Alt 3: Chloro-Isostere (3-(3-Chlorophenyl)-4-fluorobenzoic acid) |
| Synthetic Workflow | Linear / Convergent: Ready for immediate amide coupling. | Divergent: Requires Pd-catalyzed coupling step during library synthesis. | Linear: Similar workflow, different properties. | Linear: Similar workflow. |
| Metabolic Stability | High: Fluorine at C4 blocks metabolic oxidation (para-blocker). | Variable: Depends on the success of the coupling and purity. | Moderate: Susceptible to oxidation at the para-position. | High: Cl also blocks metabolism but adds lipophilicity. |
| Electronic Profile | Electron Deficient: F and CN withdraw density; Acid pKa ~3.8. | N/A (Precursors are separate). | Less Acidic: pKa ~4.2 (Lacks inductive F effect). | Similar: Cl is withdrawing, but CN is a stronger dipole. |
| LLE (Ligand Efficiency) | Optimal: F improves potency/permeability balance. | Lower: Catalyst residues (Pd) can skew assay data if not removed. | Lower: Lack of F often reduces metabolic half-life ( | Lower: Cl significantly increases LogP (Lipophilicity). |
| Primary Use Case | Late-Stage Diversification: Rapid library generation via amide coupling. | Early-Stage Discovery: Exploring broad scaffold diversity. | Scaffold Hopping: When F-interactions are unfavorable. | Bioisosteric Replacement: When H-bond acceptor (CN) is not needed. |
Technical Deep Dive: Mechanism & Design
The "Make vs. Buy" Decision Logic
Using the pre-formed biaryl (CAS 1017779-71-3) versus assembling it from 3-carboxy-6-fluorophenylboronic acid and 3-bromobenzonitrile involves a trade-off between purity and diversity .
-
Pre-formed (Buy): Guarantees the biaryl twist angle and purity. Eliminates the risk of residual Palladium (Pd) in the final biological assay, which is a frequent cause of false positives in kinase assays.
-
In-situ (Make): Allows for "mix-and-match" libraries but requires rigorous heavy metal scavenging.
Visualization: Synthetic Decision Tree
The following diagram illustrates the decision logic for selecting this building block based on the stage of drug development.
Figure 1: Decision matrix for utilizing pre-formed biaryl building blocks versus in-situ synthesis.
Experimental Protocols
Protocol A: Standard Amide Coupling (Library Synthesis)
This protocol is optimized for attaching the 3-(3-Cyanophenyl)-4-fluorobenzoic acid core to an amine-bearing scaffold (R-NH2).
Reagents:
-
Building Block: 3-(3-Cyanophenyl)-4-fluorobenzoic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the benzoic acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Checkpoint: Solution should turn slightly yellow.
-
Addition: Add the amine partner (R-NH2, 1.1 equiv) and the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Note: The electron-withdrawing Nitrile and Fluorine groups make the carbonyl carbon highly electrophilic, typically ensuring fast conversion.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc. Wash with 10% Citric Acid (removes unreacted amine and DIPEA).
-
Wash with Sat. NaHCO3 (removes unreacted benzoic acid).
-
Validation: If the product remains in the organic layer after these washes, the coupling was successful.
-
-
Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Protocol B: "Make it Yourself" (Suzuki Coupling Reference)
If the pre-formed block is unavailable, use this protocol to synthesize it.
Reagents:
-
Substrate A: 3-Carboxy-6-fluorophenylboronic acid (1.1 equiv)
-
Substrate B: 3-Bromobenzonitrile (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Dioxane/Water (4:1)
Workflow Visualization:
Figure 2: Synthetic pathway for the in-situ generation of the biaryl scaffold.
Scientific Rationale: Why this Molecule?
The Fluorine Effect (Metabolic Blocking)
The fluorine atom at position 4 is not merely decorative. In non-fluorinated biphenyls, the para-position is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the position inert to oxidative metabolism.
-
Impact: This extends the half-life (
) of the final drug molecule compared to the non-fluorinated analog [1].
The Nitrile Dipole
The 3-cyano group serves two distinct roles:
-
H-Bond Acceptor: It can interact with serine or threonine residues in kinase hinge regions.
-
Bioisostere: It acts as a carbonyl bioisostere but with a linear geometry, allowing it to penetrate narrow hydrophobic pockets where a bulky -Cl or -CH3 group would clash sterically [2].
References
-
Metabolic Stability of Fluorinated Small Molecules: Hager, A., et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. (2026/Current Research Context).
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
-
Biaryl Synthesis Methodologies: "Carboxylic acids as double aryl group donors for biaryl synthesis."[1] Organic Chemistry Frontiers.
-
Fluorobenzoic Acid Building Blocks: "4-Fluorobenzoic acid applications and derivatives."
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(3-Cyanophenyl)-4-fluorobenzoic Acid
Part 1: Core Hazard Assessment & The 'Why' of Protection
Understanding the inherent risks of a compound is the foundation of safe laboratory practice. The reactivity of 3-(3-Cyanophenyl)-4-fluorobenzoic acid is dictated by its functional groups: an aromatic carboxylic acid, a nitrile (-C≡N), and a carbon-fluorine bond. Based on authoritative data for its isomers, we can anticipate a multi-faceted hazard profile that demands respect and rigorous control measures.[1]
The primary dangers are not just from a single route of exposure, but several. The compound is a fine, crystalline solid, making airborne dust a significant concern during handling. This dust can be inhaled, settle on surfaces, or come into contact with the eyes, leading to irritation or serious damage.[2][3]
The following table summarizes the GHS hazard classifications for the representative isomer, 4-Cyano-3-fluorobenzoic acid, which informs our safety protocols.[1]
| Hazard Class | Category | Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | The compound must not be ingested. Skin and respiratory exposure must be minimized through proper PPE and engineering controls. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct skin contact must be avoided. Gloves and protective clothing are mandatory. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | The risk of severe, potentially irreversible eye damage necessitates robust eye protection (goggles) at all times. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | All handling of the solid must be performed in a ventilated enclosure to prevent inhalation of dust. |
Part 2: Personal Protective Equipment (PPE) Specification
The selection of PPE is not a checklist; it is a system designed to create a complete barrier between the researcher and the chemical hazard. Each component is chosen for a specific, science-backed reason.
1. Engineering Controls (First Line of Defense):
-
Chemical Fume Hood: All weighing, transfer, and dissolution of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary method to control respiratory exposure.[3]
2. Primary Protective Gear:
-
Eye Protection: Chemical splash goggles are mandatory.[1] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles that can easily become airborne. In the event of an unexpected splash, goggles provide a robust barrier, which is critical given the compound's classification for causing serious eye damage.[1]
-
Hand Protection: Nitrile gloves are the recommended choice for handling this compound and its solutions. They provide excellent protection against weak acids and a wide range of organic solvents for incidental "splash" contact.[4] Always use a new pair of gloves for each procedure and inspect them for any signs of degradation or puncture before use.[3] Double-gloving is recommended when handling the pure solid.
| Glove Selection & Use | Rationale & Best Practices |
| Material | Nitrile Rubber |
| Thickness | >5 mil (0.12 mm) |
| Key Resistance | Good against weak acids and provides splash protection against many common laboratory solvents.[5][6] |
| Practice | Inspect before use. Remove and replace immediately if contact with the chemical occurs. Do not reuse disposable gloves. Wash hands thoroughly after removal. |
-
Body Protection: A knee-length laboratory coat, fully buttoned with sleeves rolled down, is required. A chemically resistant or poly-coated apron should be worn over the lab coat when handling larger quantities or preparing solutions to provide an additional barrier against spills.
-
Footwear: Closed-toe shoes constructed of a non-porous material (e.g., leather) are mandatory.
3. Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, a respirator is not required. However, if there is a failure of engineering controls or a large-scale spill, a NIOSH-approved air-purifying respirator with N95 or P100 particulate filters would be necessary.[3]
Part 3: Standard Operating Procedure (SOP) for Handling
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution. The causality behind each step is explained to ensure a self-validating workflow.
Objective: To accurately weigh 100 mg of 3-(3-Cyanophenyl)-4-fluorobenzoic acid and prepare a 10 mg/mL stock solution in DMSO.
Workflow Diagram:
Caption: Workflow for Safely Handling and Dissolving the Compound.
Step-by-Step Protocol:
-
Preparation:
-
1.1 Don PPE: Before entering the lab, don your lab coat, chemical splash goggles, and closed-toe shoes.
-
1.2 Prepare Workspace: Verify that the chemical fume hood has a valid certification and that the airflow is functioning correctly. Place a disposable absorbent pad on the work surface.
-
1.3 Assemble Materials: Gather your vial, spatula, anti-static weigh paper, solvent, and waste containers and place them inside the fume hood.
-
1.4 Don Gloves: Put on a clean pair of nitrile gloves.
-
-
Weighing and Transfer (Inside Fume Hood):
-
2.1 Tare Balance: Carefully place the anti-static weigh paper on the analytical balance and tare it.
-
2.2 Dispense Solid: Slowly dispense the solid compound onto the weigh paper using a clean spatula. Avoid creating airborne dust. If any static causes particles to jump, pause and allow them to settle.
-
2.3 Record Mass: Once the target mass is reached, close the balance door and record the final weight.
-
2.4 Transfer: Carefully fold the weigh paper and transfer the solid into the pre-labeled vial. Gently tap the paper to ensure all powder is transferred.
-
-
Dissolution (Inside Fume Hood):
-
3.1 Add Solvent: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.
-
3.2 Dissolve: Securely cap the vial. Mix by vortexing or sonicating until all solid has dissolved.
-
-
Cleanup and Disposal:
-
4.1 Solid Waste: Immediately place the used weigh paper, any contaminated wipes, and disposable gloves into a dedicated, clearly labeled "Solid Cyanide-Containing Hazardous Waste" bag within the fume hood.[7]
-
4.2 Equipment Decontamination: Wipe the spatula and any other reusable equipment with a wipe dampened with 70% ethanol and allow it to air dry in the hood.
-
4.3 Final Steps: Remove your gloves, dispose of them in the designated waste stream, and thoroughly wash your hands with soap and water.
-
Part 4: Decontamination & Disposal Plan
Disposal of this compound and its associated waste must be handled with the utmost care, adhering to institutional and national regulations. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]
1. Waste Segregation:
-
Solid Waste: All contaminated solids, including gloves, weigh paper, absorbent pads, and contaminated silica gel, must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Solid Cyanide-Containing Waste."
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a separate, sealed, and clearly labeled hazardous waste container for "Liquid Cyanide-Containing Organic Waste." Do not mix with other waste streams.[7]
-
Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.
2. Container Decontamination:
-
Empty containers that held the original product must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[9]
-
The first rinse should be collected as hazardous liquid waste. Subsequent rinses can often be collected similarly.
-
Once triple-rinsed, the original label on the container should be fully defaced or removed, and the container can be disposed of in a glass recycling bin or as normal trash, per your institution's policy.[10]
3. Disposal Pathway:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. Do not attempt to neutralize or treat the waste in the lab unless you are following a specifically approved and validated institutional protocol.[11]
Part 5: Emergency Protocols
1. Skin Exposure:
-
Immediately remove contaminated clothing and gloves.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]
-
Seek immediate medical attention.
2. Eye Exposure:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected person to fresh air immediately.[2]
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device).
-
Seek immediate medical attention.
4. Minor Spill (Inside Fume Hood):
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated solid hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as solid hazardous waste.
References
-
Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. [Link]
-
Laboratory Waste Disposal Handbook. University of Essex. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. (2023-12-14). [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
OSHA Glove Selection Chart. University of Tennessee Knoxville Environmental Health and Safety. [Link]
-
Nitrile Gloves Chemical Resistance Guide. Bergamot. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Gloves Chemical Resistance Chart. Safety-Gloves.co.uk. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. vumc.org [vumc.org]
- 11. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
